1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOPBDDNOSELGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463441 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85598-13-6 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene: Technical Guide
This guide provides an in-depth technical analysis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene , a highly functionalized aromatic building block critical for the synthesis of complex indole alkaloids and pharmaceutical scaffolds.[1]
Chemical Identity & Core Properties
This compound is a tetrasubstituted benzene derivative characterized by a crowded "1,2,3,4" substitution pattern. Its specific arrangement—placing the nitro and methyl groups between the bromine and methoxy handles—makes it a unique scaffold for regioselective heterocyclic synthesis.
Nomenclature & Identifiers
| Identifier | Value |
| CAS Number | 85598-13-6 |
| IUPAC Name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene |
| Synonyms | 4-Bromo-3-methyl-2-nitroanisole; 4-Bromo-3-methyl-2-nitrophenyl methyl ether |
| SMILES | COc1ccc(Br)c(C)c1[O-] |
| InChI Key | RZOPBDDNOSELGK-UHFFFAOYSA-N |
Physical & Chemical Properties
| Property | Data |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Pale yellow to light brown crystalline solid |
| Melting Point | 97–99 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Reactivity Profile | Electrophilic aromatic substitution (limited), Nucleophilic aromatic substitution (at C-Br or C-OMe), Leimgruber-Batcho cyclization precursor |
Synthetic Pathways
The synthesis of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene requires precise regiocontrol to establish the 1,2,3,4-substitution pattern.[1] The most robust industrial route proceeds via the bromination of a phenol precursor followed by O-methylation.[1]
Route A: The Phenol Bromination-Methylation Sequence
This pathway avoids the poor regioselectivity often seen in the direct nitration of anisoles by leveraging the strong ortho,para-directing power of the phenol group.[1]
Step 1: Regioselective Bromination
Precursor: 3-Methyl-2-nitrophenol (CAS 4920-77-8)
Reagents: Bromine (
-
Mechanism: The hydroxyl group at position 1 strongly activates the para position (C4). The methyl group at C3 further activates C4 (ortho to methyl). The nitro group at C2 deactivates the ring but directs meta (to C4 and C6). All electronic vectors converge to favor bromination at C4.[1]
-
Protocol:
-
Dissolve 3-methyl-2-nitrophenol (1.0 eq) in glacial acetic acid.
-
Add
(1.05 eq) dropwise at 0–5 °C to prevent over-bromination. -
Stir at room temperature for 2–4 hours.
-
Quench with aqueous
and filter the precipitate.[2]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Product: 4-Bromo-3-methyl-2-nitrophenol (CAS 85598-12-5).[1][3][4][5]
-
Step 2: O-Methylation (Williamson Ether Synthesis)
Precursor: 4-Bromo-3-methyl-2-nitrophenol
Reagents: Iodomethane (
-
Protocol:
Figure 1: Step-wise synthesis from commercially available nitrophenols.
Reactivity & Applications in Drug Discovery
The primary utility of CAS 85598-13-6 lies in its ability to undergo Leimgruber-Batcho Indole Synthesis .[1] The contiguous arrangement of the methyl (C2) and nitro (C3) groups provides the necessary "ortho-nitro toluene" motif required for this transformation.
Leimgruber-Batcho Indole Synthesis
This reaction converts the benzene derivative into 4-bromo-7-methoxyindole , a high-value scaffold for kinase inhibitors (e.g., Aurora, Flt3).[1]
-
Enamine Formation: Reaction with
-Dimethylformamide dimethyl acetal (DMF-DMA) converts the activated methyl group (acidified by the ortho-nitro) into angcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -dimethylamino-2-nitrostyrene. -
Reductive Cyclization: Reduction of the nitro group (using
, , or ) triggers an intramolecular condensation with the enamine to close the pyrrole ring.
Key Structural Transformation:
-
Benzene C2 (Methyl)
Indole C2 -
Benzene C3 (Nitro)
Indole N1 -
Benzene C1 (Bromo)
Indole C4 (Critical handle for Suzuki couplings) -
Benzene C4 (Methoxy)
Indole C7
Figure 2: Mechanism for the conversion to 4-bromo-7-methoxyindole.[1]
Functionalization Capabilities
-
Suzuki-Miyaura Coupling: The C-Br bond at position 1 is sterically accessible (flanked by H and Me) and highly reactive towards Pd-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups.[1]
-
Nitro Reduction: Selective reduction (without cyclization) yields the aniline, providing a handle for amide coupling or diazotization.
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it poses potential explosion risks if heated under confinement.[1] It is also a skin and eye irritant.[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (
or ) to prevent oxidative degradation. -
Waste Disposal: All halogenated organic waste must be segregated.[1] Do not mix with strong oxidizers or reducing agents.[1]
References
-
Synthesis of 4-Bromo-7-methoxyindole. ChemicalBook Technical Documents. Retrieved from .[1]
- Crystal structure and synthesis of nitrobenzene derivatives.Acta Crystallographica Section E. 2011. (Contextual reference for structural geometry of ortho-nitro toluenes).
- Aurora and Flt3 kinases modulators.World Intellectual Property Organization (WIPO), Patent WO2013117522A1. (Describes the use of the CAS 85598-13-6 scaffold in drug design).
-
4-Bromo-3-methyl-2-nitrophenol (Precursor). Sigma-Aldrich Product Catalog. Retrieved from .[1][6]
Sources
Technical Whitepaper: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
The following technical guide details the chemical properties, synthesis, and applications of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, a critical intermediate in the synthesis of polysubstituted indoles.
High-Value Scaffold for 4,7-Disubstituted Indole Synthesis
Executive Summary
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a tetrasubstituted benzene derivative utilized primarily as a regiochemical anchor in the pharmaceutical industry.[1] Its unique substitution pattern—featuring adjacent methyl and nitro groups flanked by orthogonal reactive handles (bromide and methoxy)—makes it an ideal precursor for the synthesis of 4-bromo-7-methoxyindole derivatives via the Leimgruber-Batcho or Bartoli indole synthesis. This guide outlines its physiochemical profile, validated synthetic routes, and critical reactivity patterns for medicinal chemistry applications.
Physiochemical Profile & Structural Analysis[1]
Chemical Identity
| Property | Data |
| IUPAC Name | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene |
| CAS Number | 85598-13-6 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| SMILES | COc1ccc(Br)c(C)c1[O-] |
| Appearance | White to light brown crystalline solid |
| Melting Point | 97–99 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Electronic & Steric Environment
The molecule is a "push-pull" system with significant steric crowding:
-
Steric Congestion: The 1,2,3,4-substitution pattern creates a highly crowded environment. The nitro group at position 3 is twisted out of planarity due to the flanking methyl (pos 2) and methoxy (pos 4) groups, reducing its resonance withdrawal slightly but maintaining inductive deactivation.
-
Electronic Activation: The methoxy group (strong donor) activates position 5 and 6 (ortho/para), while the nitro group (strong acceptor) deactivates the ring.
-
Regiochemical Markers:
-
C1-Br: A deactivated position suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), though oxidative addition may be slow due to the adjacent ortho-methyl group.
-
C2-Me / C3-NO₂: This vicinal arrangement is the structural signature required for indole synthesis. The acidity of the benzylic methyl protons (C2) is enhanced by the ortho-nitro group, facilitating condensation reactions.
-
Validated Synthetic Routes
The synthesis of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene requires careful regiocontrol to establish the 1,2,3,4-substitution pattern. The industrial standard involves a linear sequence starting from m-cresol or a related phenol derivative.
Primary Synthetic Pathway (The "Phenol Route")
This route avoids isomer separation issues common in direct nitration of anisoles by utilizing the directing power of the phenol hydroxyl group before methylation.
Step 1: Nitration of m-Cresol
-
Reagents: HNO₃, H₂SO₄, -5°C.
-
Mechanism: The OH group directs ortho/para. The methyl group directs ortho/para. The position between OH and Me (C2) is sterically hindered but electronically activated. Controlled nitration yields 3-methyl-2-nitrophenol (along with 4- and 6-nitro isomers which must be separated).
Step 2: Bromination
-
Reagents: Br₂, AcOH or NBS, DMF.
-
Mechanism: Electrophilic aromatic substitution on 3-methyl-2-nitrophenol. The OH directs para to position 4. The Nitro group directs meta to position 4. The Methyl group directs ortho to position 4. All directing effects converge, yielding 4-bromo-3-methyl-2-nitrophenol with high regioselectivity.
Step 3: O-Methylation (Final Step)
-
Reagents: MeI (Methyl Iodide) or DMS (Dimethyl Sulfate), K₂CO₃, Acetone/DMF, Reflux.
-
Outcome: Quantitative conversion to 1-bromo-4-methoxy-2-methyl-3-nitrobenzene .
Figure 1: Validated linear synthesis starting from m-cresol. The convergence of directing groups in Step 2 ensures high regiochemical purity.
Reactivity & Applications in Drug Discovery
The core value of this molecule lies in its ability to serve as a pre-functionalized indole scaffold . It is a specific precursor for 4-bromo-7-methoxyindole , a moiety found in various kinase inhibitors and GPCR modulators.
The Leimgruber-Batcho Indole Synthesis
This is the most reliable method for converting the 2-methyl-3-nitrobenzene motif into an indole.
-
Enamine Formation: The acidity of the C2-methyl group is exploited. Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in hot DMF forms the trans-β-dimethylaminostyrene intermediate.
-
Reductive Cyclization: The nitro group is reduced (using Zn/AcOH, Fe/HCl, or H₂/Pd). The resulting amine spontaneously attacks the enamine double bond, closing the pyrrole ring to form the indole.
Regiochemical Mapping:
-
Product: 4-Bromo-7-methoxyindole[2]
-
The Nitro group (pos 3) becomes the Indole Nitrogen (pos 1).
-
The Methoxy group (pos 4, ortho to nitro) becomes C7-OMe.
-
The Methyl group (pos 2) becomes C2 of the indole.
-
The Bromo group (pos 1, meta to nitro) becomes C4-Br.
-
Orthogonal Cross-Coupling
Before or after indole formation, the C1-Bromide allows for palladium-catalyzed functionalization.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Buchwald-Hartwig: Amination to introduce solubilizing groups.
-
Note: Due to the ortho-methyl group (at C2), oxidative addition at C1-Br is sterically hindered. High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd-XPhos) and elevated temperatures are often required.
Figure 2: Divergent reactivity profile. The primary application is the synthesis of the indole scaffold (blue path).
Experimental Protocols
Synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Methylation Step)
This protocol assumes the starting material 4-bromo-3-methyl-2-nitrophenol is available.
-
Setup: Charge a round-bottom flask with 4-bromo-3-methyl-2-nitrophenol (1.0 equiv) and anhydrous Acetone (10 mL/g).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) in one portion. The suspension may turn bright yellow/orange (phenoxide formation).
-
Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise at room temperature. Caution: MeI is a carcinogen; use a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance of the phenol.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.
-
Yield: Typically 90–95%.
-
Product: Pale yellow to light brown solid.
-
Synthesis of 4-Bromo-7-methoxyindole (Leimgruber-Batcho)
-
Enamine Formation: Dissolve 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) in DMF. Add DMF-DMA (3.0 equiv). Heat to 110°C for 12 hours (red/dark color develops). Concentrate to dryness to obtain the crude enamine.
-
Cyclization: Dissolve the crude enamine in Methanol/THF (1:1). Add Raney Nickel (catalytic) or 10% Pd/C and Hydrazine Hydrate (excess) or hydrogenate at 1 atm. Alternatively, use Iron powder in Acetic Acid at 80°C for a robust reduction.
-
Isolation: Filter catalyst, concentrate, and purify via column chromatography (Silica, Hexane/EtOAc).
Safety & Handling
-
Hazards: The compound is an aromatic nitro compound. While not explosive, it may decompose exothermically at high temperatures.
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
-
Synthesis Hazards: Methyl Iodide is a volatile alkylating agent (suspected carcinogen). Bromine is highly corrosive.
-
Storage: Store in a cool, dry place (2-8°C recommended), protected from light.
References
-
PubChem. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012). National Library of Medicine. [Link]
-
Wyeth. Substituted Indoles and their use as 5-HT6 Ligands. WO2009/111260 A1.[7][8] (Describes the synthesis and use of the title compound as an intermediate).
-
Zilberman, J. One-Step Preparation of Some 3-Substituted Anisoles. Organic Process Research & Development, 2003, 7, 303-305.[9] (Reference for general alkoxylation conditions). [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 3. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | 85598-13-6 [sigmaaldrich.cn]
- 4. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene|85598-13-6 - MOLBASE Encyclopedia [m.molbase.com]
- 5. Benzenamine, 3-bromo-6-methoxy-2-methyl- (9CI) | 786596-55-2 [chemicalbook.com]
- 6. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 11357012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-溴-4-甲氧基-2-甲基-3-硝基苯 | 1-Bromo-4-methoxy-2-methyl-3-nitrob | 85598-13-6 - 乐研试剂 [leyan.com]
- 8. 3-溴-6-甲氧基-2-甲基苯胺 - CAS号 786596-55-2 - 摩贝百科 [m.molbase.cn]
- 9. sick of methylations? easy prepn. of anisoles. , Hive Methods Discourse [chemistry.mdma.ch]
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene structure elucidation
Topic: : The Case of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Content Type: Technical Guide / Whitepaper Audience: Senior Chemists, Analytical Scientists, and Process Development Leads.
The Case of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Executive Summary
In the development of high-value pharmacophores—particularly aryl ethers used in kinase inhibitors and pyrethroid synthesis—regiochemical ambiguity is a critical risk. The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS 85598-13-6) presents a classic "crowded aromatic" challenge. The nitration of the precursor (4-bromo-3-methylanisole) is driven by competing electronic activation and steric hindrance, often yielding mixtures of the 3-nitro (target) and 5-nitro (isomer) species.
This guide details a self-validating structural elucidation protocol. Moving beyond basic characterization, we define the specific NMR signatures required to distinguish the sterically buttressed 3-nitro target from its thermodynamically favored isomers, ensuring absolute confidence in the molecular scaffold.
The Synthetic Context & Regiochemical Logic
To elucidate the structure, one must first understand the probability of its formation. The precursor, 1-bromo-4-methoxy-2-methylbenzene , contains two directing groups competing for the incoming nitro electrophile:
-
Methoxy (-OMe) at C4: Strong ortho/para activator.
-
Methyl (-Me) at C2: Weak ortho/para activator.
-
Bromo (-Br) at C1: Deactivator (directs ortho/para relative to itself, but kinetics are controlled by activators).
The Competition:
-
Position C3 (Target): Ortho to both -OMe and -Me. Electronically highly activated, but sterically "buttressed" between the methyl and methoxy groups.
-
Position C5 (Isomer): Ortho to -OMe and para to -Me. Electronically activated and sterically accessible.
-
Position C6 (Isomer): Ortho to -Me and meta to -OMe. Less favorable electronically.
The Elucidation Problem: Standard low-resolution LC-MS cannot distinguish these regioisomers (identical
Elucidation Workflow
The following workflow illustrates the decision tree for confirming the 1,2,3,4-tetrasubstituted pattern.
Figure 1: Decision tree for distinguishing the 3-nitro target from the 5-nitro regioisomer based on proton coupling topology.
The NMR Crucible: Distinguishing Isomers
The primary differentiation method is 1H NMR Scalar Coupling Analysis . This is a rapid, self-validating check that requires no advanced 2D experiments for the initial "Go/No-Go" decision.
A. The "Doublet vs. Singlet" Rule
In the target molecule, the two remaining aromatic protons (H5 and H6) are adjacent. In the primary impurity (5-nitro isomer), they are isolated.
| Feature | Target: 3-Nitro Isomer | Impurity: 5-Nitro Isomer |
| Structure | 1-Br, 2-Me, 3-NO2, 4-OMe | 1-Br, 2-Me, 4-OMe, 5-NO2 |
| Remaining Protons | H5 and H6 | H3 and H6 |
| Proton Relationship | Vicinal (Ortho) | Para (separated by substituents) |
| Coupling Constant ( | ||
| 1H NMR Appearance | Two distinct doublets (roofing effect likely). | Two distinct singlets. |
Protocol:
-
Acquire 1H NMR in
or . -
Expand the aromatic region (
). -
Pass Criteria: Observation of an AB system or two doublets with
. -
Fail Criteria: Observation of two singlets. This indicates the nitro group is at position 5, isolating the protons.
B. 2D NOESY: The Spatial Confirmation
While coupling constants confirm the protons are neighbors, NOESY (Nuclear Overhauser Effect Spectroscopy) confirms the orientation of the substituents relative to those protons. This is critical to ensure the Bromo and Methyl groups haven't migrated (unlikely, but chemically possible under harsh conditions).
Key NOE Correlations for the Target (3-Nitro):
-
Irradiation of -OMe (C4): Should show strong NOE to H5 .
-
Irradiation of -Me (C2): Should show NO NOE to any aromatic proton.
-
Reasoning: In the 3-nitro target, the methyl group is flanked by Br (C1) and NO2 (C3). Neither has protons.
-
Contrast with 5-Nitro Isomer: In the 5-nitro isomer, the methyl group (C2) is adjacent to H3 . A strong NOE between Me and H3 would immediately disqualify the structure as the target.
-
Figure 2: The "Silent Zone" around the methyl group is the definitive confirmation of the 3-nitro substitution pattern.
Crystallographic Validation (The Gold Standard)
For regulatory filings or reference standard certification, Single Crystal X-Ray Diffraction (SC-XRD) is mandatory.
-
Crystal Growth: The compound is likely a solid (melting point approx. 85-90°C based on analogs). Recrystallization from Ethanol/Hexane (1:4) or slow evaporation from Ethyl Acetate typically yields needles suitable for diffraction.
-
Key Parameter: The torsion angle of the nitro group.[1] In the 3-nitro target, the nitro group is "buttressed" between the Methyl and Methoxy groups. It will be forced significantly out of the plane of the benzene ring (dihedral angle > 50°) to relieve steric strain. This contrasts with the 5-nitro isomer, where the nitro group is less sterically encumbered and more coplanar.
Consolidated Analytical Specifications
| Technique | Parameter | Acceptance Criteria (Target) |
| HRMS | Molecular Ion | |
| 1H NMR | Aromatic Region | Two doublets ( |
| 1H NMR | Methyl Region | Singlet |
| NOESY | Me-ArH Correlation | Absent. (Confirms C2-Me is flanked by non-protonated groups). |
| IR | Nitro Stretch | Asymmetric stretch |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling constants and substituent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[3] 1-Bromo-4-methyl-2-nitrobenzene.[3][4] Acta Crystallographica Section E, 67(10), o2641. (Provides comparative crystallographic data for bromonitrobenzene derivatives).
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior methodology for the nitration of simple aromatic compounds. Journal of Organic Chemistry, 63(23), 8448-8454. (Discusses regioselectivity in nitration of activated aromatics).
-
ChemicalBook. (n.d.). 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Product Entry (CAS 85598-13-6).[5] (Verifies existence and basic properties).
Sources
Structural Integrity and Stoichiometric Precision: A Technical Analysis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Executive Summary: The Molecular Anchor
In the high-stakes environment of pharmaceutical intermediate synthesis, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) represents a critical scaffold.[1][2] Its value lies not merely in its functional groups but in its specific substitution pattern—a tetra-substituted benzene ring that serves as a "locked" core for building complex heterocycles or kinase inhibitors.[1]
For the research scientist, the molecular weight (MW) of this compound is more than a constant; it is the primary metric for stoichiometric control and yield validation. This guide moves beyond basic stoichiometry, analyzing the isotopic reality of the molecule to ensure precision in High-Resolution Mass Spectrometry (HRMS) and synthetic planning.
Molecular Weight & Isotopic Architecture[1][2]
The Two Weights: Average vs. Monoisotopic
In drug development, confusing "Average Molecular Weight" with "Monoisotopic Mass" leads to mass spectral misinterpretation.[2] Because this molecule contains Bromine, the deviation is significant.[1]
| Metric | Value ( g/mol ) | Application |
| Average Molecular Weight | 246.06 | Used for Stoichiometry (weighing reagents).[1][2] |
| Monoisotopic Mass ( | 244.97 | Used for HRMS (identifying the base peak). |
| Isotopic Mass ( | 246.97 | Used for HRMS (confirming Br presence).[1] |
The Bromine Signature (The M and M+2 Doublet)
Bromine exists naturally as two stable isotopes:
-
Expert Insight: If your Mass Spec data shows a single peak at 246.1, you do not have the product. You must observe two peaks of equal intensity separated by 2 mass units (m/z 245 and 247 in positive mode [M+H]+).[2]
Figure 1: The mandatory 1:1 isotopic doublet signature required to validate 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.[1]
Synthetic Pathway & Regioselectivity Challenges
Synthesizing this tetra-substituted benzene requires navigating the "Directing Group" rules of electrophilic aromatic substitution. The challenge is placing the Nitro group (
Retrosynthetic Logic
-
Precursor: 1-Bromo-4-methoxy-2-methylbenzene (4-Bromo-3-methylanisole).[1][2]
-
Reaction: Nitration (
).[1][2] -
The Conflict:
-
The Methoxy group (Pos 4) directs Ortho (to Pos 3 and 5).[2]
-
The Methyl group (Pos 2) directs Ortho (to Pos 1 and 3).[2]
-
Position 3 is "sandwiched" between Methyl and Methoxy.[1][2] While electronically activated by both, it is sterically hindered.[1]
-
Position 5 is less hindered but only activated by the Methoxy group.[1]
-
Critical Protocol Note: Standard nitration often yields a mixture of the 3-nitro (target) and 5-nitro (isomer).[1][2] High-performance liquid chromatography (HPLC) separation is frequently required.[1]
Figure 2: Competitive nitration pathways showing the origin of the 5-nitro impurity.[1][2]
Self-Validating Analytical Protocols
To ensure the integrity of the compound for drug development, use this self-validating workflow. This protocol moves beyond simple "purity" checks to structural confirmation.[1][2]
Protocol: The "Triad" Validation
Do not rely on a single method.[1][2] Use the MW-NMR-IR Triad .
-
Mass Spectrometry (MS):
-
1H NMR Spectroscopy:
-
Goal: Confirm Regiochemistry (3-Nitro vs 5-Nitro).
-
-
Stoichiometric Calculation:
Analytical Decision Tree
Figure 3: Decision tree for validating the specific regioisomer of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.
References & Data Sources
-
PubChem Compound Summary. "1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012)."[1][2] National Center for Biotechnology Information.[1] Accessed 2024.[1] [1][2]
-
ChemicalBook. "4-Bromo-3-nitroanisole Synthesis and Properties." (Analogous synthesis referencing nitration protocols).
-
Chemistry LibreTexts. "Mass Spectrometry: Isotope Effects (Bromine)." (Validation of 1:1 doublet signature). [1][2]
-
Sigma-Aldrich. "Product Specification: 1-Bromo-4-methoxy-2-nitrobenzene derivatives."[1][2]
Sources
Strategic Retrosynthesis and Process Development: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
This technical guide details the retrosynthetic analysis and process development for 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals, presenting a specific regiochemical challenge: the "sandwiched" nitro group at the 3-position, flanked by a methyl group (C2) and a methoxy group (C4).
Executive Summary
Target Molecule: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) Core Challenge: The contiguous 1,2,3,4-substitution pattern creates significant steric strain.[1] The primary synthetic hurdle is placing the nitro group at the C3 position, which is sterically crowded between the methyl and methoxy groups. Direct nitration of the parent anisole typically yields the less hindered C6-nitro isomer. Strategy: A "Nitrogen-First" approach, utilizing the commercially available 2-methyl-3-nitroaniline to establish the difficult C2-C3 regiochemistry before introducing the oxygen functionality and the halogen.
Retrosynthetic Analysis
The analysis utilizes a disconnection approach that prioritizes the preservation of the established nitro-methyl relationship.
Disconnection Logic
-
C-Br Disconnection (Late-Stage Functionalization): The bromine atom is disconnected last. The methoxy group (C4) is a strong ortho/para director. In the precursor (2-methyl-3-nitroanisole), the C4 position is para to the methoxy group and activated, though sterically hindered by the adjacent nitro group.
-
O-Methyl Disconnection (Functional Group Interconversion): The methoxy ether is traced back to a phenol. Methylation of phenols is a high-yielding, robust process.
-
C-O Disconnection (Sandmeyer-type): The phenol is derived from an aniline via diazotization and hydrolysis. This traces the route back to 2-methyl-3-nitroaniline , a commercially available dye intermediate.
Retrosynthesis Pathway (Graphviz)
Figure 1: Retrosynthetic tree illustrating the "Nitrogen-First" strategy to lock in the C2-C3 substitution pattern.
Forward Synthesis & Technical Protocols
Phase 1: Hydroxylation of the Aniline
Transformation: 2-Methyl-3-nitroaniline
Protocol:
-
Solubilization: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in dilute sulfuric acid (
, 35% aq). Heat gently to ensure complete protonation, then cool to 0–5°C. -
Diazotization: Add sodium nitrite (
, 1.1 eq) solution dropwise, maintaining internal temperature . Stir for 30 minutes. Critical: Destroy excess nitrous acid with urea to prevent side reactions. -
Hydrolysis: The cold diazonium solution is added dropwise to a boiling solution of dilute
(10-15%).-
Why: Adding the diazonium to the acid ensures high dilution, minimizing the coupling of the diazonium salt with the newly formed phenol (which would form azo dyes/tars).
-
-
Isolation: Steam distillation or extraction with Ethyl Acetate upon cooling.
Phase 2: O-Methylation
Transformation: 2-Methyl-3-nitrophenol
Protocol:
-
Setup: Suspend 2-methyl-3-nitrophenol (1.0 eq) and Potassium Carbonate (
, 1.5 eq) in Acetone or DMF. -
Alkylation: Add Methyl Iodide (
, 1.2 eq) or Dimethyl Sulfate ( ) dropwise at room temperature. -
Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitoring via TLC/HPLC is essential to ensure complete consumption of the phenol.
-
Workup: Remove solvent, partition between water and DCM. Wash organic layer with dilute NaOH to remove unreacted phenol.
Phase 3: Regioselective Bromination
Transformation: 2-Methyl-3-nitroanisole
Regioselectivity Analysis:
-
Methoxy (C1): Strong activator, directs ortho/para.
-
Methyl (C2): Weak activator, directs ortho/para.
-
Nitro (C3): Strong deactivator, directs meta.
-
The Conflict: The position para to Methoxy (C4) is activated by OMe and Me, but sterically hindered by the adjacent Nitro group. The position ortho to Methoxy (C6) is activated by OMe and directed to by the meta-directing Nitro group.
-
Solution: While C6 is electronically favorable for the Nitro group's directing effect, the strong activation of the Methoxy group typically dominates, directing para (C4). Using N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile) or Acetic Acid often enhances para-selectivity over ortho-selectivity due to the stabilization of the transition state.
Protocol:
-
Reagent: Dissolve 2-methyl-3-nitroanisole in Glacial Acetic Acid or Acetonitrile.
-
Bromination: Add NBS (1.05 eq). Catalytic Ammonium Acetate or Iron(III) can be added if kinetics are sluggish.
-
Conditions: Stir at room temperature initially; heat to 50°C if required.
-
Purification: The crude product may contain the C6-bromo isomer. Recrystallization from Ethanol/Water or column chromatography is required to isolate the pure C4-bromo target.
Process Workflow & Critical Parameters
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow emphasizing Critical Process Parameters (CPP).
Data Summary Table[2]
| Step | Transformation | Reagents | Key Challenge | Typical Yield |
| 1 | Aniline | Azo coupling side reactions; Explosion hazard of dry diazonium. | 65–75% | |
| 2 | Phenol | Complete conversion; removal of inorganic salts. | 90–95% | |
| 3 | Anisole | Regioselectivity (C4 vs C6). Separation of isomers. | 70–80% |
Safety & Integrity (E-E-A-T)
-
Diazonium Safety: Step 1 involves the formation of diazonium salts.[2] These are unstable and potentially explosive if allowed to dry. Always keep the intermediate in solution and destroy excess nitrite before heating.
-
Methylating Agents: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents and suspected carcinogens. Use in a closed system or a well-ventilated fume hood with appropriate neutralizing traps (e.g., aqueous ammonia).
-
Self-Validating Protocol: In Step 3, the regiochemistry must be confirmed via 1H NMR .
-
Target (C4-Br): The aromatic protons at C5 and C6 will appear as an AB quartet (ortho-coupling,
Hz). -
Isomer (C6-Br): The aromatic protons at C4 and C5 will also show ortho-coupling, but the chemical shifts will differ significantly due to the proximity to the nitro group. NOE (Nuclear Overhauser Effect) experiments are recommended: irradiating the OMe signal should show enhancement of the aromatic proton at C5 for the target, but not for the C6-bromo isomer (where Br blocks the interaction).
-
References
-
Synthesis of 2-methyl-3-nitroanisole
- General Procedure for Diazotization and Hydrolysis (Sandmeyer-type)
-
Regioselectivity in Bromination of Anisoles
-
Target Compound Data
-
Source: ChemicalBook. (2025).[6] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Properties and Suppliers.
-
Sources
- 1. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 11357012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]
- 3. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. researchgate.net [researchgate.net]
Advanced Synthesis Protocol: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
[1]
Part 1: Strategic Retrosynthetic Analysis
The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene presents a classic regioselectivity paradox. A direct nitration of the corresponding bromo-anisole precursor often fails to yield the desired isomer due to steric crowding at the C3 position and competing electronic directing effects.[1]
The "Sandwich" Challenge
The target molecule features a nitro group (-NO
-
Route A (Nitration Last): Nitration of 1-bromo-4-methoxy-2-methylbenzene is unfavorable.[1] The directing groups (-OMe and -Me) activate positions ortho and para to themselves.[1] However, the C3 position is sterically occluded.[1] Nitration typically occurs at C5 or C6, yielding the wrong isomer.[1]
-
Route B (Bromination Last - Recommended): Starting with the nitro group already in place (via 2-methyl-3-nitroanisole ) allows us to utilize the powerful para-directing effect of the methoxy group to install the bromine atom selectively at C4 (relative to anisole numbering), which corresponds to C1 in the target IUPAC name.
Validated Pathway
Our protocol utilizes Route B , leveraging the electronic dominance of the methoxy group to override the deactivating nature of the nitro group.[1]
Pathway Overview:
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of 2-Methyl-3-nitroanisole
If this intermediate is not purchased commercially (CAS: 4837-88-1), it must be synthesized from 2-methyl-3-nitrophenol.[1]
Reagents:
Protocol:
-
Dissolution: Charge a reactor with 2-methyl-3-nitrophenol (15.3 g, 100 mmol) and acetone (150 mL).
-
Base Addition: Add anhydrous
(27.6 g, 200 mmol) in portions to the stirring solution. -
Alkylation: Add Iodomethane (17.0 g, 120 mmol) dropwise over 30 minutes, maintaining temperature at 25°C.
-
Reflux: Heat the mixture to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until phenol is consumed.
-
Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over
and concentrate. -
Yield: Expect ~90-95% yield of a yellow solid/oil.[1]
Stage 2: Regioselective Bromination (The Core Step)
This step relies on the -OMe group directing the electrophile to the para position.[1] Although the -NO
Reagents:
-
N-Bromosuccinimide (NBS) (1.05 eq)[1]
-
Acetonitrile (
) (Solvent) - Preferred for regioselectivity[1][4] -
Catalytic Ammonium Acetate (
) (0.1 eq) - Optional rate enhancer[1]
Protocol:
-
Setup: In a light-protected flask (to minimize radical side-reactions), dissolve 2-methyl-3-nitroanisole (16.7 g, 100 mmol) in Acetonitrile (100 mL).
-
Addition: Add NBS (18.7 g, 105 mmol) in a single portion.
-
Reaction: Stir at room temperature (25°C). The reaction is typically complete within 2–4 hours.[1]
-
Note: If reaction is sluggish, warm to 45°C. Avoid reflux to prevent benzylic bromination of the methyl group.
-
-
Quench: Pour the reaction mixture into ice-water (300 mL) containing Sodium Thiosulfate (
) to quench excess bromine species. -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: The crude product usually contains small amounts of the 6-bromo isomer.[1] Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Data Summary Table:
| Parameter | Specification | Notes |
| Starting Material | 2-Methyl-3-nitroanisole | Purity >98% required |
| Brominating Agent | NBS (N-Bromosuccinimide) | Superior regiocontrol over |
| Solvent | Acetonitrile (MeCN) | Promotes ionic mechanism (ring bromination) over radical (side-chain) |
| Temperature | 20°C – 45°C | High temp risks benzylic bromination |
| Yield | 85% – 92% | After recrystallization |
| Appearance | Pale yellow solid | MP: ~55-60°C (Predicted) |
Part 3: Pathway Visualization
The following diagram illustrates the logical flow and chemical transformations, highlighting the directing effects that validate this route.
Caption: Synthesis flow from cresol precursor to target via regiocontrolled bromination.
Part 4: Critical Quality Attributes & Troubleshooting
Regioselectivity Verification (NMR)
The success of the synthesis is confirmed by
-
Target (Para-bromination relative to OMe): You will observe two aromatic doublets (ortho-coupling,
) corresponding to protons at C5 and C6.[1] -
Impurity (Ortho-bromination at C6): This would leave protons at C4 and C5, which are also ortho-coupled, but the chemical shifts will differ significantly due to proximity to the nitro group.[1]
-
Benzylic Bromination: Disappearance of the methyl singlet (2.3 ppm) and appearance of a
singlet (~4.5 ppm).[1] Remedy: Lower reaction temperature and exclude light.
Safety Considerations
References
-
Regioselective Bromination of Activated Aromatics
-
Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[1][4] Journal of Organic Chemistry, 1995, 60, 5328-5331.[1]
-
Relevance: Establishes NBS/MeCN as the gold standard for brominating anisoles para to the methoxy group without touching the methyl side-chain.[1]
-
-
Synthesis of Nitroanisole Intermediates
-
Structural Data & Numbering
Methodological & Application
Application Note: High-Efficiency Suzuki Coupling of Sterically Hindered Nitrobenzenes
Target Substrate: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Executive Summary
This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions using 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene . This scaffold presents a unique "push-pull" electronic environment combined with significant steric hindrance (the ortho-effect). Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in stalled conversion or homocoupling due to the inability of the catalyst to negotiate the steric bulk at the C2 position.
This document provides two validated protocols using Buchwald Precatalysts and NHC-Palladium complexes , ensuring high turnover numbers (TON) and suppressing side reactions such as protodeboronation or nitro-group reduction.
Substrate Analysis: The "Steric-Electronic" Conflict
To successfully couple this molecule, one must understand the competing forces on the benzene ring:
| Position | Substituent | Effect on Reaction |
| C1 | Bromide | Leaving Group: The site of oxidative addition. |
| C2 | Methyl | Steric Blocker: Located ortho to the bromide. This is the primary hurdle, physically blocking the Palladium center from approaching the C-Br bond. |
| C3 | Nitro | Electronic Activator: An Electron Withdrawing Group (EWG) located meta to the bromide. It inductively withdraws electron density, slightly assisting oxidative addition, but creates a crowded "pocket" with the C2-Methyl. |
| C4 | Methoxy | Electronic Deactivator: An Electron Donating Group (EDG) located para to the bromide. Through resonance, it increases electron density at C1, strengthening the C-Br bond and making oxidative addition slower. |
Critical Parameter Assessment
Catalyst Selection
-
Avoid: Pd(PPh₃)₄ or PdCl₂(dppf). Their cone angles are too small, and they form saturated complexes that cannot easily access the hindered C-Br bond.
-
Recommended:
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These bulky, electron-rich biaryl phosphines promote the formation of monoligated [L-Pd(0)] species, which are sufficiently open to accept the hindered bromide.
-
Precatalyst: SPhos Pd G2 or Pd(OAc)₂ + SPhos (1:2 ratio).
-
Base Selection[1]
-
Standard: Potassium Phosphate Tribasic (K₃PO₄ ). It acts as a mild yet effective base for activating boronic acids without triggering the decomposition of the nitro group.
-
Avoid: Strong alkoxides (e.g., NaOtBu) if the coupling partner is sensitive, though they can be used if the boronic acid is extremely hindered.
Solvent System
-
Biphasic: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1). Water is essential to solubilize the inorganic base and facilitate the transmetallation step.
Experimental Protocols
Protocol A: The "Buchwald" Method (Recommended)
Best for coupling with standard aryl/heteroaryl boronic acids.
Materials:
-
Substrate: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G2 (1–3 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene and Water (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and SPhos Pd G2 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).
-
Solvent Addition: Inject degassed Toluene (0.2 M concentration relative to bromide) and degassed Water (ratio 10:1 Toluene:Water) via syringe.
-
Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) for 2–12 hours.
-
Note: Vigorous stirring is crucial for the biphasic system.
-
-
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the bromide.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract the aqueous layer twice with Ethyl Acetate. Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: The "PEPPSI" Method (Alternative)
Best for extremely hindered boronic acids or when low catalyst loading is required.
Materials:
-
Catalyst: Pd-PEPPSI-IPr (1 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (dry) or THF.
Procedure:
-
Combine aryl bromide, boronic acid, base, and Pd-PEPPSI-IPr in a vial under Argon.
-
Add Dioxane.
-
Heat to 80°C . The NHC ligand (IPr) is extremely bulky and electron-rich, stabilizing the Pd center while forcing the reductive elimination of the crowded product.
Mechanistic & Decision Logic (Visualization)
Optimization Decision Tree
Use this logic flow to determine the exact conditions based on your specific coupling partner (the Boronic Acid).
Caption: Decision matrix for selecting the optimal catalyst system based on the steric demand of the coupling partner.
The Steric "Gating" Mechanism
Why SPhos works where PPh3 fails.
Caption: The Catalytic Cycle. SPhos facilitates the formation of the monoligated Pd(0) species, which is small enough to access the hindered C-Br bond.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst deactivation or failed Oxidative Addition. | Switch to XPhos or Pd-PEPPSI . Increase temperature to 110°C. Ensure O₂ is rigorously excluded. |
| Protodeboronation | Boronic acid instability. | Switch base to K₂CO₃ or KF . Lower water content (use Dioxane/H₂O 10:1). Add Boronic acid in portions. |
| Nitro Reduction | Presence of reducing agents.[1] | Ensure solvent is alcohol-free . Do not use formate bases. |
| Homocoupling | Oxygen leak. | Re-degas solvents. Check septum integrity. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.[3]
-
Sigma-Aldrich Technical Bulletin. "Buchwald Precatalysts for Cross-Coupling."
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments."
Sources
reduction of the nitro group in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Application Note: Chemoselective Reduction Strategies for Sterically Hindered Halonitroarenes
Abstract & Strategic Analysis
The Challenge: The reduction of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene presents a dual challenge in organic synthesis: Chemoselectivity and Steric Hindrance .
-
Chemoselectivity (The Halogen Trap): The primary risk is hydrodehalogenation. Standard catalytic hydrogenation conditions (e.g.,
) will rapidly insert into the bond, cleaving the bromine atom before or concurrently with the nitro reduction, yielding the des-bromo impurity. -
Steric Crowding (The Ortho Effect): The nitro group at position 3 is flanked by a methyl group at C2 and a methoxy group at C4. This 1,2,3,4-tetrasubstitution pattern creates a "steric fortress," twisting the nitro group out of planarity with the benzene ring. This reduces resonance stabilization and makes the nitrogen atom less accessible to bulky reducing agents or heterogeneous catalyst surfaces.
The Solution: This guide details three protocols ranked by reliability and scalability.
-
Protocol A (Fe/NH₄Cl): The "Gold Standard" for laboratory-scale chemoselectivity.
-
Protocol B (Pt(S)/C): The scalable, low-waste catalytic method.
-
Protocol C (SnCl₂): The aggressive method for highly hindered substrates.
Decision Matrix & Workflow
The following logic gate assists in selecting the appropriate protocol based on available equipment and scale.
Figure 1: Strategic decision tree for selecting the reduction methodology.
Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)
Status: Primary Recommendation
Mechanism: Single Electron Transfer (SET) via surface-bound species.
Why: Iron in aqueous ethanol is mild.[1] Unlike acid-mediated Bechamp reduction (Fe/HCl), the use of Ammonium Chloride (
Materials
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Iron Powder (325 mesh) | 5.0 | Reductant (Surface area is critical) |
| Ammonium Chloride | 3.0 - 5.0 | Electrolyte / Proton Source |
| Ethanol / Water | 3:1 v/v | Solvent System |
| Ethyl Acetate | N/A | Extraction Solvent |
Detailed Procedure
-
Activation (Optional but Recommended): Briefly wash the Iron powder with 1M HCl, filter, and wash with Ethanol/Ether to remove surface oxides. This reduces the induction period.[2]
-
Solvation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the Substrate in Ethanol/Water (3:1).
-
Addition: Add Ammonium Chloride and Iron Powder . The mixture will be a gray/black suspension.
-
Reaction: Heat the mixture to a vigorous reflux (
).-
Checkpoint: Monitor by TLC (System: 20% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).
-
Duration: Due to steric hindrance, this may take 2-6 hours.
-
-
Workup (The "Sludge" Management):
-
Hot Filtration: While still hot, filter the mixture through a pad of Celite (diatomaceous earth).
-
Critical Step: Wash the Celite cake copiously with hot Ethyl Acetate. The amine product often adsorbs to the iron oxide sludge.
-
-
Isolation: Concentrate the filtrate to remove ethanol. Dilute the remaining aqueous residue with water and extract 3x with Ethyl Acetate.
-
Purification: Wash organics with Brine, dry over
, and concentrate.
Validation Criteria:
-
1H NMR: Disappearance of the aromatic protons shifted downfield by the nitro group.
-
Mass Spec: Observation of M+H peak matching the amine (
mass units). Isotopic pattern must show 1:1 ratio for .
Protocol B: Sulfided Platinum Hydrogenation (Pt(S)/C)
Status: Scalable Alternative Why: Palladium (Pd) is notorious for oxidative addition into Aryl-Halide bonds. Platinum (Pt) is less active toward halogens. "Sulfiding" the catalyst (poisoning it with sulfur) occupies the highly active sites responsible for dehalogenation while leaving sites available for nitro reduction.
Materials
| Reagent | Loading | Role |
| Substrate | 1.0 | Starting Material |
| 5% Pt(S)/C | 2-5 wt% | Poisoned Catalyst |
| Hydrogen Gas | 1-3 bar | Reductant |
| THF or MeOH | 10 vol | Solvent |
Detailed Procedure
-
Safety: Purge the reaction vessel (Parr shaker or autoclave) with Nitrogen to remove Oxygen.
-
Loading: Add Substrate, Solvent, and Catalyst.
-
Note: Avoid halogenated solvents (DCM) as they can poison the catalyst further or participate in side reactions.
-
-
Hydrogenation: Pressurize to 3 bar (approx 45 psi) with
. Agitate at Room Temperature.-
Steric Note: If reaction is sluggish after 4 hours, increase temperature to
. Do NOT exceed to avoid debromination.
-
-
Workup: Filter through a 0.45
membrane or Celite to remove catalyst. Concentrate filtrate.
Protocol C: Stannous Chloride ( )
Status: Contingency (Use only if A and B fail) Why: Tin(II) is a powerful reducing agent that works well in acidic media, often overcoming steric barriers by coordinating to the nitro group oxygen.
Detailed Procedure
-
Dissolution: Dissolve Substrate (1.0 equiv) in Ethanol.
-
Addition: Add
(5.0 equiv). -
Reaction: Heat to
. Monitor closely (usually fast, < 2 hours). -
Workup (Emulsion Hazard):
-
Cool to room temperature.[3]
-
Neutralize carefully with saturated
or 1M NaOH until pH 8. -
The Sn-Curse: A thick white paste of Tin hydroxides will form.
-
Solution: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour to chelate the Tin, or filter through a large pad of Celite.
-
Analytical Data & QC
Expected Data Table
| Parameter | Substrate (Nitro) | Product (Aniline) | Notes |
| Appearance | Yellow/Orange Solid | Off-white/Brown Oil or Solid | Anilines oxidize in air; store under |
| TLC ( | ~0.6 (20% EtOAc/Hex) | ~0.3 (20% EtOAc/Hex) | Product is more polar (H-bonding). |
| MS (ESI+) | m/z [M+H] | m/z [M-30+H] | Critical: Check Br isotope pattern. |
| 1H NMR | Nitro-adjacent protons | Upfield shift of aromatic protons | Broad singlet ( |
References
-
Bechamp Reduction & Modifications
-
Chemoselective Hydrogenation
- Title: "Selective Hydrogenation of Halogenated Nitroarom
- Source: Organic Process Research & Development (ACS)
-
URL:[Link]
-
Substrate Data
- Title: "1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Compound Summary)"
- Source: PubChem (NIH)
-
URL:[Link]
-
Iron/Ammonium Chloride Protocol
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. scribd.com [scribd.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. US3148217A - Catalytic hydrogenation of halonitrobenzene compounds - Google Patents [patents.google.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
role of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene as a synthetic intermediate
Application Note: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene as a Strategic Intermediate for Polysubstituted Indole Scaffolds
Executive Summary
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a high-value synthetic building block, primarily utilized as a regiospecific precursor for 4-bromo-7-methoxyindole .[1][2][3] This indole scaffold is a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., Aurora, Flt3) and CNS-active agents.[1][2]
Unlike simpler intermediates, this compound possesses a pre-installed "ortho-nitro-toluene" motif combined with orthogonal functional handles (aryl bromide and methoxy ether).[1][2] This unique substitution pattern allows for the rapid construction of complex heterocycles via the Batcho-Leimgruber indole synthesis , avoiding the regioselectivity issues often encountered with Fischer or Bartoli indole syntheses.[1][2]
Structural Utility & Mechanistic Insight
The synthetic power of this intermediate lies in its tetrasubstituted benzene core, which offers three distinct "handles" for chemical manipulation:[1][2]
-
The Ortho-Nitro-Toluene Motif (C2-Me / C3-NO₂):
-
Function: This is the "warhead" for indole formation.[1][2] The methyl protons at C2 are acidified by the ortho-nitro group (C3), allowing condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA).[1][2]
-
Outcome: Subsequent reduction leads to spontaneous cyclization, forming the pyrrole ring of the indole.[1][2]
-
-
The Aryl Bromide (C1-Br):
-
Function: A robust handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
Regiochemistry: In the resulting indole, this bromine ends up at the C4 position .[1][2] C4-substituted indoles are difficult to access via electrophilic aromatic substitution (which favors C3), making this pre-functionalized starting material essential.[1][2]
-
-
The Methoxy Group (C4-OMe):
Application Workflow: Synthesis of 4-Bromo-7-Methoxyindole
The following protocol details the conversion of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene into the indole scaffold. This is the industry-standard route for accessing this specific substitution pattern.
DOT Diagram: Reaction Pathway
Figure 1: The Batcho-Leimgruber synthesis pathway transforming the nitro-toluene precursor into a functionalized indole.[1][2]
Detailed Protocol
Safety Precaution: Nitro compounds are potentially explosive.[1][2] DMF-DMA is flammable and moisture-sensitive.[1][2] Perform all reactions in a fume hood.
Step 1: Enamine Formation [1][2]
-
Charge: In a dry round-bottom flask, dissolve 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF (5 mL/g).
-
Reagent: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).
-
Reaction: Heat the mixture to 110°C under nitrogen for 12–16 hours. The solution will typically turn deep red/purple, indicating enamine formation.[1][2]
-
Monitoring: Monitor by TLC or LC-MS. The starting material should be consumed, and a more polar peak (the enamine) should appear.[1][2]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The resulting dark red oil (Intermediate A) is usually used directly in the next step without purification to avoid hydrolysis.[2]
Step 2: Reductive Cyclization Note: Catalytic hydrogenation (H₂/Pd) carries a risk of debromination.[1][2] Iron/Acetic Acid is recommended for chemoselectivity.[1][2]
-
Solvent: Dissolve the crude enamine oil from Step 1 in Glacial Acetic Acid (10 mL/g) and Ethanol (1:1 ratio).
-
Reduction: Add Iron powder (Fe) (5.0 eq) slowly to the stirring solution.
-
Conditions: Heat to 80°C for 2–4 hours.
-
Mechanism: The nitro group is reduced to an amine.[1][2] The amine intramolecularly attacks the enamine double bond, releasing dimethylamine and forming the indole ring.[1][2]
-
Workup:
-
Purification: Purify via flash column chromatography (SiO₂).
Characterization Data (Expected):
-
1H NMR (CDCl₃): Distinctive indole peaks. The C2-H and C3-H protons typically appear as doublets/multiplets in the aromatic region (6.5–7.5 ppm).[1][2] The OMe singlet will be present (~3.9 ppm).[2]
-
Mass Spec: M+ and M+2 peaks (due to Bromine isotope pattern) at expected MW.[2]
Downstream Applications: Kinase Inhibitor Synthesis
Once 4-bromo-7-methoxyindole is synthesized, it serves as a scaffold for "Fragment-Based Drug Design" (FBDD).[1][2]
Key Transformation: Suzuki-Miyaura Coupling The C4-Bromine is sterically accessible and electronically activated for palladium-catalyzed coupling.[1][2]
| Parameter | Recommended Condition | Reason |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust catalysts for aryl bromides.[1][2] |
| Base | K₂CO₃ or Cs₂CO₃ | Standard inorganic bases; Cs₂CO₃ often improves yields for hindered substrates.[1][2] |
| Solvent | Dioxane/Water (4:[1][2]1) | Aqueous component is crucial for the Suzuki mechanism.[1][2] |
| Temperature | 80–100°C | Thermal activation required.[1][2] |
Case Study: Synthesis of Aurora Kinase Inhibitors In the development of Aurora kinase inhibitors, the 7-methoxyindole core mimics the purine ring of ATP.[1][2] The 4-position is coupled with a pyrimidine or urea moiety to extend into the hydrophobic pocket of the enzyme.[1][2] The specific use of the 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene precursor ensures that the methoxy and bromo groups are perfectly positioned before the ring closure, eliminating the need for difficult post-cyclization functionalization.[1][2]
Troubleshooting & Optimization
-
Issue: Low Yield in Enamine Step.
-
Issue: Debromination during Reduction.
-
Issue: Incomplete Cyclization.
References
-
ChemicalBook. (2025).[2][3][4] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Properties and Suppliers. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11357012, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.[1][2] Retrieved from [1][2]
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[1][2][5] Metal-halogen exchange of bromoindoles.[1][2][5] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[1][2][5] (Foundational reference for Batcho-Leimgruber kinetics).
-
Vertex Pharmaceuticals. (2007).[2] Patent US20070123527A1: 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof.[1][2] (Describes the use of the title compound in indole synthesis). Retrieved from
-
Nerviano Medical Sciences. (2013).[2] Patent WO2013117522A1: Aurora and flt3 kinases modulators.[1][2] (High-value application of the 4-bromo-7-methoxyindole scaffold). Retrieved from
Sources
- 1. CAS#:102735-89-7 | 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | Chemsrc [chemsrc.com]
- 2. US20070123527A1 - 3-Amino-1-arylpropyl indoles and aza-substituted indoles and uses thereof - Google Patents [patents.google.com]
- 3. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 4. 1-BroMo-4-Methoxy-2-Methyl-3-nitrobenzene | 85598-13-6 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Note: Regioselective Nucleophilic Substitution on 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
[1]
Executive Summary & Structural Analysis
The substrate 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene represents a challenging class of polysubstituted benzenes.[1] Successful functionalization requires distinguishing between Classical SNAr (governed by electronic activation) and Metal-Catalyzed Substitution (governed by bond dissociation energies).[1]
The Reactivity Paradox
A rigorous retrosynthetic analysis reveals two potential reaction sites with opposing mechanistic requirements:
| Position | Substituent | Electronic Environment relative to NO₂ (Activator) | Reactivity Prediction |
| C1 | Bromine (-Br) | Meta (1,3) relation to Nitro.[1] | Inert to SNAr. The Meisenheimer complex cannot be stabilized by the nitro group. Requires Pd/Cu catalysis.[1] |
| C4 | Methoxy (-OMe) | Ortho (1,2) relation to Nitro.[1] | Active for SNAr. The nitro group stabilizes the negative charge. Susceptible to displacement by strong nucleophiles (amines/thiols).[1] |
Critical Insight: Steric Inhibition of Resonance
The Methyl group at C2 exerts significant steric pressure on the Nitro group at C3 . This forces the nitro group to rotate out of the aromatic plane, partially decoupling its
-
Consequence: The activating power of the nitro group is diminished compared to non-methylated analogs. Reaction times must be extended, and temperatures elevated.
Decision Matrix & Workflow
The following decision tree illustrates the necessary protocol selection based on the desired substitution site.
Figure 1: Strategic workflow for functionalizing 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene. Note the divergence between metal-catalyzed and electronic pathways.
Detailed Protocols
Protocol A: SNAr Displacement of Methoxy Group (C4)
Objective: Replacement of the C4-Methoxy group with a primary amine (Amination) or thiol.[1] Rationale: Despite Methoxy being a poor leaving group, the ortho-nitro effect activates this position.[1] The C1-Bromine remains intact because it is meta to the activator.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile (e.g., Benzylamine, Morpholine): 2.5 equiv[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous: 3.0 equiv[1]
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) – High dielectric constant is required to stabilize the Meisenheimer complex.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried pressure vial equipped with a magnetic stir bar, dissolve 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add powdered K₂CO₃ (3.0 mmol). Stir for 5 minutes to ensure dispersion.
-
Nucleophile Introduction: Add the amine nucleophile (2.5 mmol) dropwise.
-
Note: If using a volatile amine, cool the vessel to 0°C before addition.
-
-
Thermal Activation: Seal the vial and heat to 110–130°C .
-
Monitoring: Monitor by HPLC or TLC every 2 hours. Look for the disappearance of the starting material and the appearance of a more polar spot (amine product).
-
Checkpoint: If reaction stalls, add 10 mol% Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.[1]
-
-
Workup: Cool to room temperature. Pour into ice-water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine to remove DMSO.[1]
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography.
Protocol B: Pd-Catalyzed Displacement of Bromine (C1)
Objective: Functionalization of the C1 position (C-N, C-O, or C-C bond formation).[1] Rationale: SNAr fails at C1.[1] We must use Buchwald-Hartwig amination conditions.[1] The C4-Methoxy group is stable under these conditions.
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2 mol%)[1]
-
Ligand: BINAP or Xantphos (5–10 mol%) – Bidentate ligands prevent chelation by the nitro group.[1]
-
Base: Cesium Carbonate (Cs₂CO₃): 2.0 equiv[1]
-
Solvent: Toluene or 1,4-Dioxane (degassed).[1]
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a Schlenk tube and backfill with Argon (3 cycles).[1]
-
Loading: Add 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 mmol), Pd-catalyst, Ligand, and Cs₂CO₃.
-
Solvation: Add degassed Toluene (4 mL) and the nucleophile.
-
Reaction: Heat to 100°C under Argon for 12–18 hours.
-
Caution: Do not exceed 120°C to avoid potential denitration or decomposition of the nitro-arene.[1]
-
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove palladium black.
-
Purification: Concentrate filtrate and purify via column chromatography.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| No Reaction (Protocol A) | Steric inhibition of resonance (NO₂ twisted). | Increase temperature to 140°C; switch solvent to HMPA (if safety permits) or Sulfolane.[1] |
| Benzyne Formation (Tars) | Use of overly strong bases (e.g., NaH, t-BuLi).[1] | Switch to weaker bases (K₂CO₃, Cs₂CO₃).[1] Avoid protons alpha to the leaving group (H at C6 is safe, but conditions matter). |
| De-bromination (Protocol B) | Use a bulky bi-dentate ligand (Xantphos) to enforce reductive elimination over | |
| Regioselectivity Loss | Competitive attack at C3 (Denitration).[1] | Rare, but possible with hard nucleophiles.[1] Use softer nucleophiles or lower temperatures.[1] |
References
-
Mechanistic Foundations of SNAr
-
Steric Inhibition of Resonance
-
Buchwald-Hartwig Amination (Alternative to SNAr)
-
Regioselectivity in Polysubstituted Arenes
- Detailed analysis of ortho vs meta activation p
-
Source:
-
Safety with Nitro-Arenes
use of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene as a building block in drug discovery
Application Note: Strategic Utilization of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in High-Value Scaffold Synthesis
Executive Summary
In the landscape of modern drug discovery, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene represents a "lynchpin" intermediate—a scaffold possessing orthogonal functional groups that allow for divergent synthetic pathways.[1] Its specific substitution pattern (a tetra-substituted benzene core) offers a unique strategic advantage:[1]
-
The o-Nitro-Methyl Motif: Enables the rapid construction of the indole core via Leimgruber-Batcho synthesis , specifically yielding the highly sought-after 4-bromo-7-methoxyindole scaffold.[1][2]
-
The Sterically Congested Bromide: Provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), albeit one requiring specialized ligand systems due to the ortho-methyl group.[1]
-
Electronic Push-Pull: The electron-donating methoxy group (para to the bromide) and the electron-withdrawing nitro group create a polarized system ideal for chemoselective manipulations.[1][2][3]
This guide details the protocols for transforming this building block into functionalized indoles and biaryls, emphasizing the critical control of steric and electronic factors.
Chemical Profile & Strategic Utility
| Property | Description | Strategic Implication |
| Core Structure | Tetrasubstituted Benzene | High functional density; minimal "dead mass" in Fragment-Based Drug Discovery (FBDD).[1][2] |
| C1-Bromine | Aryl Halide | Site for Pd-catalyzed cross-coupling.[1][2][4] Challenge: Steric hindrance from C2-Methyl.[1][2] |
| C2-Methyl | Benzylic Carbon | Precursor to indole C2/C3 via enamine condensation.[1][2] |
| C3-Nitro | Latent Amine | Precursor to indole nitrogen or aniline (for kinase inhibitor "hinge binders").[1][2][3] |
| C4-Methoxy | Ether / Masked Phenol | Modulates solubility; can be deprotected (BBr3) to -OH for PROTAC linker attachment.[1][2] |
Strategic Workflow: Divergent Synthesis
The following flowchart illustrates the two primary pathways for this molecule: Path A (Indole Formation) and Path B (Cross-Coupling).[1][3]
Caption: Divergent synthetic pathways. Path A exploits the o-nitrotoluene motif for cyclization.[1][2][5] Path B utilizes the bromide for core expansion.[3]
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Bromo-7-methoxyindole (Leimgruber-Batcho Method)
Rationale: The 4-bromoindole scaffold is notoriously difficult to synthesize via electrophilic substitution (which favors C3).[1][2][3] The Leimgruber-Batcho method circumvents this by building the pyrrole ring onto the pre-functionalized benzene.[1][3]
Step 1: Enamine Formation [2][3][6]
-
Reagents: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq),
-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (anhydrous).[1] -
Procedure:
-
Dissolve the starting material in anhydrous DMF (0.5 M concentration).
-
Add DMF-DMA (3.0 eq).[1][3] The excess is necessary to drive the equilibrium.[1][3]
-
Heat to 110°C under nitrogen for 12–16 hours. The color typically shifts to deep red/purple (characteristic of the
-dimethylamino-2-nitrostyrene intermediate).[1][2] -
QC Check: Monitor via LC-MS. Look for the mass shift corresponding to
formation.[1][3] -
Workup: Concentrate in vacuo to remove DMF and excess acetal.[1][3] The residue is often used directly in the next step to avoid instability issues.[1][3]
-
Step 2: Reductive Cyclization
-
Critical Note: Standard catalytic hydrogenation (
, Pd/C) poses a high risk of debromination (cleaving the C-Br bond).[1][3] We utilize Iron/Acetic Acid or Zinc/Acetic Acid to ensure chemoselectivity.[1][3] -
Reagents: Crude enamine, Iron powder (Fe, 325 mesh, 5.0 eq), Glacial Acetic Acid, Silica gel.[1][3]
-
Procedure:
-
Dissolve the crude enamine in Glacial Acetic Acid (0.2 M).
-
Heat to 50°C.
-
Reflux at 80–90°C for 2–4 hours.
-
Workup: Filter through a Celite pad to remove iron residues.[1][3] Dilute filtrate with EtOAc, wash aggressively with saturated
(to neutralize acid) and brine. -
Purification: Flash chromatography (Hexane/EtOAc). 4-Bromoindoles are typically light-sensitive; store in amber vials.[1][2]
-
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling
Rationale: The bromine at C1 is flanked by a methyl group at C2.[1][3] This ortho-substituent creates significant steric hindrance, preventing oxidative addition with standard catalysts (e.g.,
Reaction Scheme:
Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
(2 mol%) and S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%) in degassed Toluene.[1][2] Stir for 10 mins to form the active catalytic species. -
Reaction Setup: Add 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq), the Boronic Acid (
, 1.5 eq), and (3.0 eq). -
Solvent System: Add Toluene/Water (10:1 ratio).[1][3] The biphasic system helps dissolve inorganic salts while keeping the organic catalyst active.[1][3]
-
Conditions: Heat to 100°C for 4–12 hours.
-
Troubleshooting:
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Enamine Yield | Incomplete condensation due to water.[1][2] | DMF-DMA hydrolyzes easily.[1][2] Use fresh reagent and perform reaction in the presence of molecular sieves (4Å). |
| Step 2: Loss of Bromine | Over-reduction during cyclization.[1][3] | Avoid Pd/C or Raney Nickel.[1][3] Switch to TiCl3 (aqueous) or Fe/AcOH reduction methods [3].[1][3] |
| Suzuki: No Reaction | Steric crowding at C1/C2.[1][3] | Increase temperature to 110°C; switch solvent to 1,4-Dioxane; increase catalyst loading to 5 mol%. |
References
-
Altman, R. A., et al. (2007).[1][3] "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands." Journal of Organic Chemistry. Available at: [Link][1][3]
-
Martin, R., & Buchwald, S. L. (2008).[1][3] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters." Accounts of Chemical Research. Available at: [Link][1][3]
-
Batcho, A. D., & Leimgruber, W. (1985).[1][3] "Indoles from 2-nitrotoluenes: 4-cyanoindole."[1] Organic Syntheses, Coll.[1][3][7] Vol. 7, p.34. Available at: [Link][1][3]
-
Li, P., et al. (2011).[1][3] "Crystal structure of 1-bromo-4-methyl-2-nitrobenzene." Acta Crystallographica Section E. Available at: [Link]
-
Gribble, G. (2017).[1][3] "Leimgruber–Batcho Indole Synthesis." ResearchGate.[1][3] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]
- 3. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
The following guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers handling the purification of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6).
Status: Operational | Tier: 3 (Advanced Process Chemistry) | Doc ID: PUR-BMN-03[1]
Compound Dashboard & Quick Reference
Before initiating purification, verify your crude material against these expected physicochemical baselines to ensure you are treating the correct intermediate.
| Parameter | Specification / Expectation | Notes |
| Appearance | Pale to Deep Yellow Crystalline Solid | Nitro groups induce yellow color; dark orange/brown indicates oxidation or aniline impurities.[1] |
| Melting Point | ~80–85 °C (Estimated based on analogs) | Sharp range (< 2°C) indicates high purity. Broad range indicates regioisomer contamination. |
| Solubility | Soluble: DCM, EtOAc, THF, AcetoneInsoluble: Water, Cold Hexanes | Critical: High solubility in hot Ethanol/Methanol; low in cold. Ideal for recrystallization. |
| Key Impurities | 5-nitro regioisomer, 6-nitro regioisomer, unreacted starting material.[1] | The 3-nitro position is sterically crowded (between -Me and -OMe).[1] |
Decision Matrix: Workflow Visualization
Use this logic flow to determine the optimal purification strategy based on your crude purity profile.
Figure 1: Purification Decision Tree. Select the protocol based on the initial purity and regioisomer content determined by HPLC.
Troubleshooting Guide: Common Failure Modes
Issue 1: "My product is oiling out during recrystallization instead of crystallizing."
Diagnosis: This phenomenon, often called "oiling out," occurs when the solute separates as a liquid phase before the solution reaches the saturation temperature of the crystal form. This is common in polysubstituted nitro-benzenes due to low melting points and high impurity loads.[1] Root Cause:
-
Solvent boiling point > Product melting point: If you use a high-boiling solvent (e.g., Toluene) and the product melts at 80°C, it will exist as an oil.
-
Impurity Depression: Impurities lower the melting point significantly (eutectic formation).
Corrective Action:
-
Switch Solvent System: Move to a lower boiling system. Use Ethanol (95%) or Methanol .[1]
-
The "Seeding" Technique:
-
Dissolve crude in minimum hot Ethanol.
-
Cool slowly to ~40°C.
-
If oil droplets form, reheat until clear.
-
Add a "seed crystal" of pure material (if available) or scratch the glass wall vigorously.
-
Cool very slowly to room temperature, then to 0°C.
-
Issue 2: "I cannot separate the regioisomers."
Diagnosis: The nitration of 1-bromo-4-methoxy-2-methylbenzene yields the 3-nitro (target) and 5-nitro (impurity) isomers.[1] Because the functional groups are identical, their polarity (Rf value) is very similar. Scientific Insight: The 3-nitro position is electronically favored (ortho to -OMe, para to -Me) but sterically hindered.[1] The 5-nitro is less hindered.[1] Corrective Action:
-
Chromatography Adjustment: Standard EtOAc/Hexane gradients often fail here.
-
Recommendation: Use Toluene/Hexane or DCM/Hexane gradients. The pi-stacking interaction of Toluene with the nitro group often provides better separation selectivity (alpha value) for nitro-regioisomers than simple dipole interactions in EtOAc.[1]
Issue 3: "The product turns dark brown upon drying."
Diagnosis: Photolytic instability or residual base. Corrective Action:
-
Acid Wash: Ensure the organic layer was washed with 1M HCl during workup to remove any residual aniline or base catalyst.
-
Light Protection: Nitroanisoles can be light-sensitive.[1] Dry in a vacuum oven wrapped in foil.
Detailed Experimental Protocols
Protocol A: Recrystallization (The Gold Standard)
Best for: Crude purity >85% with minor regioisomer contamination.
-
Solvent Selection: 95% Ethanol (EtOH) is the preferred solvent.
-
Dissolution: Place 10g of crude solid in a flask. Add 30 mL of EtOH. Heat to reflux (approx. 78°C).
-
Saturation: Add additional EtOH in 2 mL increments until the solid just dissolves. Do not add excess.
-
Clarification (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 2 hours.
-
Tip: Insulate the flask with a towel to slow the cooling rate; this yields larger, purer crystals.
-
-
Harvest: Cool to 0–4°C in an ice bath for 30 minutes. Filter via vacuum filtration. Wash the cake with cold (-20°C) Ethanol.
Protocol B: Flash Column Chromatography
Best for: Crude purity <85% or significant regioisomer separation.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[1]
-
Alternative for difficult separations: Toluene (A) / Hexanes (B).[1]
-
-
Loading: Dry load on Celite is recommended to prevent band broadening.
-
Gradient Profile:
-
Hold 100% Hexanes (2 CV - Column Volumes).[1]
-
Ramp to 5% EtOAc over 5 CV.
-
Hold 5% EtOAc (Target usually elutes here due to high lipophilicity of the bromo/methyl/methoxy combination).
-
Ramp to 20% EtOAc to flush polar impurities.
-
Frequently Asked Questions (FAQ)
Q: Can I use distillation to purify this compound? A: Do not attempt distillation. Nitro-aromatics, especially those with other halides, possess high decomposition energy.[1] Heating this compound to its boiling point (likely >250°C at atm pressure) presents a significant explosion hazard (thermal runaway).[1] Stick to crystallization or chromatography.
Q: Why is the 3-nitro position the major product during synthesis? A: This is dictated by Electronic Directing Effects .[1]
-
The Methoxy (-OMe) group is a strong ortho/para director.[1]
-
The Methyl (-Me) group is a weak ortho/para director.[1]
-
The Bromo (-Br) group is a deactivator but directs ortho/para.[1]
-
Synergy: The C3 position is ortho to the strong -OMe donor and para to the -Me donor.[1] This electronic reinforcement makes C3 the most nucleophilic site, despite the steric crowding between the methyl and methoxy groups [1].
Q: How should I store the purified material? A: Store in amber glass vials under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Nitro compounds can slowly oxidize or photoreact over time.
References
-
Electronic Effects in Nitration: Fischer, A., Henderson, G. N., & Raymahasay, S. (1987). ipso Nitration.[2][3] XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry. [1]
-
Crystallization Solvent Selection: University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Isomer Separation Strategies: Shao, Y., & Marriott, P. (2003).[4] Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling nitro-aromatic compounds.
Sources
Technical Support Center: Managing Steric Hindrance in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
This is a technical support guide for 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6), a highly functionalized, sterically congested intermediate often used in the synthesis of 4-bromo-7-methoxyindole derivatives (e.g., for kinase inhibitors like Ceritinib analogs).
Product Code: BMN-INT-001 CAS: 85598-13-6 Chemical Name: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Common Application: Precursor for Leimgruber-Batcho indole synthesis; scaffold for kinase inhibitors (e.g., Aurora, FLT3, EGFR targets).
The Steric Landscape: "The Crowded Corridor"
This molecule features a contiguous 1,2,3,4-substitution pattern on the benzene ring. Understanding the specific steric clashes is critical for troubleshooting reaction failures.
The "Buttressing Effect" Analysis
-
Position 1 (Bromo): Flanked by the C2-Methyl group.[1] The large atomic radius of Bromine creates a significant barrier to catalysts attempting to access the C1-C2 bond sector.
-
Position 2 (Methyl): The "Keystone" of the congestion. It is wedged between the bulky Bromine (C1) and the Nitro group (C3). This restricts the rotation of the methyl group and increases the activation energy for deprotonation or functionalization.
-
Position 3 (Nitro): Flanked by Methyl (C2) and Methoxy (C4).[1][2][3] This forces the Nitro group to twist out of planarity with the benzene ring (Steric Inhibition of Resonance ). Consequently, the Nitro group is less electron-withdrawing via resonance than predicted by standard Hammett constants, though its inductive effect remains strong.
Visualizing the Clashes (Pathway Diagram)
Caption: Fig 1. Steric interaction map showing the contiguous substitution clashes and their impact on primary reaction pathways.
Troubleshooting Module: Indole Synthesis (Leimgruber-Batcho)
Context: The most common industrial use of this intermediate is converting the C2-Methyl and C3-Nitro groups into a pyrrole ring to form 4-bromo-7-methoxyindole . This requires condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by reductive cyclization.
Issue: Low Yield in Enamine Formation
Symptom: Starting material remains unreacted even after refluxing with DMF-DMA; or formation of the trans-β-dimethylaminostyrene intermediate is sluggish. Root Cause: The C1-Bromo group exerts steric pressure on the C2-Methyl protons, making the initial deprotonation and nucleophilic attack on DMF-DMA difficult.
Protocol Adjustment:
-
Catalyst Spiking: Add Pyrrolidine (1.1 equiv). Pyrrolidine undergoes transamination with DMF-DMA to form a more reactive electrophile.
-
Temperature: Standard reflux (80°C) is often insufficient. Use DMF as a co-solvent and heat to 110°C .[1]
-
Stoichiometry: Increase DMF-DMA to 3.0–5.0 equivalents.
Issue: Incomplete Cyclization (Reduction Step)
Symptom: Enamine intermediate is isolated, but cyclization to indole is incomplete or yields aniline byproducts. Root Cause: The steric bulk of the C4-Methoxy group hinders the approach of the reducing agent to the Nitro group/Enamine interface.
Recommended Reductive Cyclization Conditions:
| Method | Suitability | Notes |
|---|---|---|
| H₂ / Pd/C | ⚠️ High Risk | Risk of debromination at C1. Avoid unless using sulfided Pt/C. |
| Fe / AcOH | ✅ Recommended | Chemoselective. Retains C1-Br. Gentle heating (60-80°C) required. |
| Raney Ni / Hydrazine | ⚠️ Moderate | Can be effective but requires careful monitoring to prevent over-reduction. |
| Zn / AcOH | ✅ Alternative | Good for small scale, but workup can be messy due to zinc salts. |
Troubleshooting Module: Cross-Coupling (C1-Br Interface)
Context: Attempting Suzuki-Miyaura or Buchwald-Hartwig coupling at the C1-Bromine position.
Issue: Catalyst Death / No Reaction
Symptom: Pd(PPh₃)₄ or Pd(dppf)Cl₂ yields <10% product. Recovered starting material. Root Cause: The C2-Methyl group blocks the Palladium center during the oxidative addition step. Standard ligands (PPh₃) are too bulky and not electron-rich enough to force insertion into the hindered C-Br bond.
Solution: The "Buchwald Protocol" Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) which are designed to form a "pocket" that facilitates coupling at hindered centers.
Optimized Protocol:
-
Precatalyst: XPhos Pd G3 or SPhos Pd G3 (0.5 - 2.0 mol%).
-
Why? SPhos and XPhos are extremely electron-rich and bulky, promoting oxidative addition even with ortho-substituents.
-
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) at 100°C .
-
Note: If using boronic acids, ensure they are not prone to protodeboronation (a common side reaction with hindered substrates).
Troubleshooting Module: Nitro Reduction (Aniline Synthesis)
Context: Reducing the nitro group to an amine without forming the indole (e.g., to make 2-methyl-3-amino-4-methoxy-bromobenzene).
Issue: De-bromination (Loss of C1-Br)
Symptom: Mass spec shows M-Br peak (product mass minus 79/81). Root Cause: Catalytic hydrogenation (H₂/Pd) indiscriminately reduces the C-Br bond, especially when the nitro reduction is slow due to steric twisting (C3-Nitro is twisted by C2-Me and C4-OMe).
Chemoselective Protocol (Bechamp Reduction):
-
Reagents: Iron powder (5 equiv), NH₄Cl (catalytic) or AcOH (solvent).
-
Solvent: EtOH/Water (3:1).
-
Temp: Reflux.
-
Mechanism: Electron transfer mechanism (SET) is less sensitive to steric twisting than surface-catalyzed hydrogenation and is highly selective for NO₂ over Ar-Br.
FAQ: Common User Queries
Q: Why does the NMR of the starting material show broadened signals for the methyl group? A: This is due to restricted rotation. The C2-Methyl group is locked between the large Bromine and Nitro groups. In variable-temperature NMR, sharpening may occur at higher temperatures (>50°C).
Q: Can I use SNAr to displace the Bromine with an amine? A: No. Nucleophilic Aromatic Substitution (SNAr) requires strong electron-withdrawing groups ortho or para to the leaving group. Here, the Nitro group is meta to the Bromine (positions 1 and 3). Furthermore, the electron-donating Methoxy (C4) and Methyl (C2) groups deactivate the ring toward nucleophilic attack. You must use Buchwald-Hartwig coupling (Pd-catalyzed) instead.
Q: I see two spots on TLC during the reaction with DMF-DMA. What are they? A: The lower spot is likely the unreacted starting material. The higher Rf spot (usually intense yellow/red fluorescence) is the enamine intermediate ([(E)-2-(2-bromo-5-methoxy-6-nitrophenyl)vinyl]dimethylamine). Do not stop the reaction until the starting material spot disappears.
References
-
Indole Synthesis via Leimgruber-Batcho
-
Patent Application: US9133180B2 (2015). "Aurora and FLT3 kinases modulators." (Describes the synthesis of 4-bromo-7-methoxyindole from 1-bromo-4-methoxy-2-methyl-3-nitrobenzene).
-
Patent Application: US8586546B2 (2013). "Combined treatment with an EGFR kinase inhibitor..." (Details the pyrrolidine-catalyzed condensation).
-
-
Steric Hindrance in Cross-Coupling
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids." Accounts of Chemical Research. (General principles for hindered substrates).
-
-
Chemoselective Nitro Reduction
-
Gowda, D. C. (2002). "Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid." Tetrahedron Letters. (Analogous zinc-based methods for selective reduction).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics, as they may be explosive or toxic.
Sources
- 1. US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2013117522A1 - Aurora and flt3 kinases modulators - Google Patents [patents.google.com]
- 3. US9133180B2 - Aurora and FLT3 kinases modulators - Google Patents [patents.google.com]
workup procedure for palladium-catalyzed reactions of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Ticket ID: PD-CAT-NITRO-001 Subject: Post-Reaction Isolation & Palladium Removal for Sterically Congested Nitroarenes Status: Open Assigned Specialist: Senior Application Scientist[1]
⚠️ Module 1: Critical Safety & Initial Assessment
Before proceeding, review the thermal and chemical stability profile of your substrate.
The presence of the nitro group (
Q: Can I concentrate the reaction mixture to dryness on a rotary evaporator?
A: Proceed with extreme caution. While nitroanisole derivatives are generally stable at standard pressures, the ortho-methyl/nitro arrangement (positions 2 and 3) can facilitate intramolecular redox processes at elevated temperatures.
-
Risk: Differential Scanning Calorimetry (DSC) data for similar nitro-aromatics indicates exothermic decomposition can initiate above 170°C, but autocatalytic decomposition can lower this threshold in the presence of metal salts (Pd residues) [1, 2].[1]
-
Protocol: Do not exceed a bath temperature of 45°C . Never distill this compound to dryness if the crude mass contains significant Pd residues, as metals can catalyze decomposition.
Q: My reaction mixture turned black. Is this normal?
A: Yes, but it indicates a workup challenge. The "Pd-black" precipitate consists of agglomerated Pd(0). However, the real threat is soluble Pd(II) species coordinated to the nitro group or the methoxy oxygen. Simple filtration often fails to remove these soluble species, leading to contamination in the next step.
🛠️ Module 2: The Metal Scavenging Protocol (Palladium Removal)
Standard Celite filtration is insufficient for this substrate. The electron-rich methoxy group and the coordinating nitro group can retain Palladium in the organic phase.
The Solution: N-Acetylcysteine (NAC) Wash Protocol
We recommend a chemical scavenging approach over simple adsorption.[1] This method relies on the high affinity of the thiol in NAC for Pd, forming a water-soluble complex [3, 4].
Step-by-Step Protocol:
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or DCM (Avoid ethers due to peroxide risks with nitro compounds).
-
The Scavenger Charge: Add an aqueous solution of N-Acetylcysteine (0.5 M) . Use 5–10 equivalents of NAC relative to the initial Pd catalyst loading.
-
Digestion: Stir vigorously at 40°C for 1 hour .
-
Why? Heat promotes the ligand exchange from your product to the NAC.
-
-
Basification (Critical Step): After 1 hour, add aqueous Ammonia (28%) or saturated
to adjust pH to ~8–9. -
Separation: Separate the layers. The aqueous layer will likely be dark (containing the Pd), while the organic layer should lighten significantly.
Visualizing the Scavenging Decision Tree
Figure 1: Decision logic for Palladium removal. Note the loop-back mechanism if Pd content remains high.
⚗️ Module 3: Phase Separation & Isolation
Substrate Properties: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a "Push-Pull" system.[1][2] The methoxy pushes electron density, while the nitro pulls. This creates a dipole that can cause emulsions.
Troubleshooting Emulsions
Issue: "I have a third 'rag' layer between my organic and aqueous phase." Cause: The nitro-aromatic compound is acting as a surfactant against the basic aqueous wash.
Corrective Action:
-
Salting Out: Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic substrate out of the water phase.
-
Filtration: If the rag layer persists, it often contains colloidal Pd. Filter the entire biphasic mixture through a glass fiber filter pad before attempting separation again.
Solvent Selection Table
| Solvent | Suitability | Notes |
| Diethyl Ether | ❌ AVOID | High risk of peroxide formation; incompatible with nitro-compound safety protocols during concentration.[1] |
| Ethyl Acetate | ✅ Recommended | Excellent solubility for nitroanisoles; easy to dry; environmentally benign. |
| DCM | ⚠️ Use with Caution | Good solubility, but higher density can make phase separation confusing (organic layer is on the bottom). |
| Toluene | ⚠️ Specific Use | Use only if crystallizing directly. Hard to remove traces without high heat (see Safety Module 1).[1] |
🔍 Module 4: Impurity Profiling (The "Sandwich" Effect)
The specific substitution pattern (1-Br, 2-Me, 3-
Q: I see a peak with M-Br mass (Protodebromination). Why?
A: This is the "Des-bromo" impurity (4-methoxy-2-methyl-3-nitrobenzene).[1]
-
Cause: If the cross-coupling is slow due to the steric hindrance of the ortho-methyl group, the Pd catalyst may undergo
-hydride elimination from the ligand or react with protic sources (solvents/bases), transferring a hydride to the aryl ring. -
Prevention: Ensure your reaction solvent is strictly anhydrous. Avoid formate-based hydride sources.
Q: How do I separate the unreacted starting material (SM) from the product?
A: Due to the Nitro group , the polarity difference between SM and Product is often large enough for silica chromatography.
-
TLC Visualization: Both SM and Product will be UV active. The Nitro group often imparts a yellow color to the spots.
-
Flash Chromatography: Use a gradient of Heptane/Ethyl Acetate . Start at 100% Heptane and ramp to 20% EtOAc. The non-polar bromide usually elutes first.
Steric & Electronic Pathway Diagram
Figure 2: Mechanistic pathway highlighting the steric bottleneck (2-Me) that leads to impurities and workup risks.[1]
📚 References
-
Thermal Stability of Nitroalkanes/Aromatics: Organic Process Research & Development (ACS). Evaluation of thermal hazards in nitro-compounds using DSC. [1]
-
DSC Analysis of Nitroaromatics: ResearchGate. Investigation of thermal stability of mono and di-nitroaromatic compounds.
-
Pd Removal with NAC: Organic Process Research & Development. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine" (Contextualizes thiol scavenging). [1]
-
Palladium Scavenging Protocol: Onyx Scientific / IPCA. "Palladium scavenging: From 1% to within ICH limits" (Detailed NAC wash steps).
-
Solubility Data: BenchChem. Solubility of Nitro-aromatics in organic solvents.
Sources
Technical Support Center: Impurity Profiling of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Executive Summary & Scope
This technical guide addresses the isolation, identification, and control of impurities in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (hereafter referred to as BMMN ). Due to the tetra-substituted nature of the benzene ring, the primary analytical challenge is distinguishing the desired regioisomer from its positional isomers formed during nitration or bromination.
This document moves beyond basic analysis, providing troubleshooting workflows for researchers encountering co-elution in HPLC or ambiguous NMR signals.
Troubleshooting Module: Chromatographic Separation
Issue: "My regioisomers are co-eluting on a standard C18 column."
Diagnosis: Regioisomers of polysubstituted nitrobenzenes often possess nearly identical hydrophobicity (logP), rendering standard C18 alkyl-chain separation inefficient. The selectivity required here is not hydrophobic but electronic .
Technical Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
-
Mechanism: These phases utilize
- interactions.[1] The electron-withdrawing nitro group (-NO ) alters the electron density of the aromatic ring. The position of the nitro group relative to the electron-donating methoxy (-OMe) and methyl (-Me) groups creates subtle differences in the -cloud density, which Phenyl-Hexyl columns can resolve.
Validated Protocol: High-Resolution Separation of BMMN Isomers
| Parameter | Specification |
| Column | Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm (e.g., Waters CSH or Agilent ZORBAX) |
| Mobile Phase A | Water + 0.1% Formic Acid (Avoid TFA if using MS; it suppresses ionization) |
| Mobile Phase B | Methanol (MeOH provides better |
| Flow Rate | 0.4 mL/min |
| Column Temp | 35°C (Lower temperature enhances |
| Detection | UV at 254 nm (Nitro aromatic) and 210 nm |
Gradient Table:
| Time (min) | % Mobile Phase B |
| 0.0 | 40% |
| 10.0 | 75% |
| 12.0 | 95% |
| 15.0 | 40% |
Expert Note: If peak tailing is observed, it is likely due to the interaction of the basic nitrogen (if any amino-precursors are present) or the nitro group with silanols. Ensure the column is end-capped.
Troubleshooting Module: Structural Elucidation (NMR)
Issue: "MS confirms the mass (MW 246.06), but I cannot confirm the position of the Nitro group."
Diagnosis:
Mass Spectrometry (LC-MS) cannot distinguish between regioisomers (e.g., 3-nitro vs. 5-nitro). 1D
Technical Solution: Use 1D Differential NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy. The spatial proximity of the substituents is your "molecular ruler."
The "Anchor Point" Logic:
Use the Methyl group (C2-Me) and Methoxy group (C4-OMe) as fixed anchors.
-
Desired Product (3-Nitro):
-
The Nitro group is sandwiched between the Methyl (C2) and Methoxy (C4).
-
NOE Signal: Irradiating the Methyl protons (approx. 2.3 ppm) will show an enhancement of the aromatic proton at C6 (if H is present there) or the Bromo group (no signal). Crucially, there will be NO NOE between the Methyl and the Methoxy group, as the Nitro group forces them apart sterically.
-
-
Common Impurity (5-Nitro or 6-Nitro isomer):
-
If the nitro group is at position 6 (ortho to Methyl), the Methyl protons will be significantly deshielded.
-
NOE Signal: Irradiating the Methoxy protons (approx. 3.9 ppm) should show an enhancement of the aromatic proton at C5 (in the desired product).
-
Visualizing the Analytical Workflow:
Caption: Workflow for isolating and structurally confirming the BMMN regioisomer using orthogonal chromatography and spectroscopy.
Troubleshooting Module: Synthetic Origin & Impurity Control
Issue: "Where is the 5-nitro impurity coming from?"
Diagnosis: The impurity profile is dictated by the Directing Effects of the substituents on the benzene ring during the nitration step.
Mechanistic Insight: Assuming the precursor is 1-Bromo-4-methoxy-2-methylbenzene :
-
Methoxy (-OMe): Strong ortho/para director.
-
Methyl (-Me): Weak ortho/para director.
-
Bromo (-Br): Deactivator, but ortho/para director.
The Competition:
-
Position 3 (Desired): Ortho to -Me, Ortho to -OMe. (Sterically crowded, but electronically activated by both).
-
Position 5 (Impurity): Ortho to -Br, Meta to -Me, Ortho to -OMe.
-
Position 6 (Impurity): Ortho to -Me, Meta to -OMe.
The 3-position is electronically favorable but sterically hindered ("sandwiched"). If reaction temperatures are too high, the thermodynamic product (less hindered 5-nitro or 6-nitro) will increase.
Impurity Origin Diagram:
Caption: Synthetic pathway illustrating the competition between steric hindrance and electronic activation in BMMN formation.
Frequently Asked Questions (FAQ)
Q1: What is the reporting threshold for impurities in this compound? A: According to ICH Q3A(R2) guidelines, for a new drug substance:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10% (or 1.0 mg daily intake, whichever is lower).[2]
-
Any peak >0.10% must be structurally identified using the NMR workflow above [1].
Q2: Can I use GC-MS for this analysis? A: Caution is advised. Nitro-aromatics are thermally labile. High injector port temperatures (>250°C) can cause degradation (denitration) or rearrangement, leading to false impurity peaks. HPLC is the preferred method.
Q3: The sample is turning red/brown upon storage. Is it degrading? A: Likely yes. Nitro-anisole derivatives are light-sensitive. The color change suggests the formation of azo-compounds or photo-oxidation products.
-
Action: Store at -20°C in amber glass. Re-test purity if stored >3 months.
Q4: Why does my baseline drift at 210 nm? A: If using Formic Acid, it has significant UV absorbance at 210 nm.
-
Fix: Switch to Phosphoric Acid (if not using MS) or ensure the reference wavelength is set correctly (e.g., 360 nm) to subtract gradient drift.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation.
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Agilent Application Notes.
-
ChemicalBook. (n.d.). NMR Spectrum of Nitro-aromatic Derivatives. (Reference for chemical shift logic).
-
Sielc Technologies. (n.d.). Separation of Nitroanisole Isomers on Reverse Phase.[3]
Sources
Validation & Comparative
comparing synthetic routes to 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
[1][2]
Executive Summary
-
Target Molecule: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6)[1][2][3][4][5]
-
Core Challenge: Installing the nitro group at the sterically crowded 3-position (between methyl and methoxy) or the bromine at the 1-position with high regioselectivity.[2]
-
Recommended Route: Bromination of 3-Methyl-2-nitroanisole .[2][6] This route leverages the inherent directing effects of the precursor to install the bromine atom selectively at the para-position to the methoxy group, avoiding the difficult "sandwiched" nitration step.
-
Route to Avoid: Nitration of 4-Bromo-3-methylanisole .[2] This pathway suffers from poor regioselectivity, predominantly yielding the 6-nitro isomer due to steric hindrance at the desired 2-position.[2]
Route Analysis & Mechanism
Route A: The "Sandwiched Nitro" Strategy (Recommended)
Strategy: Construct the crowded "Methyl-Nitro-Methoxy" core first, then install the bromine.[2] Precursor: 3-Methyl-2-nitroanisole (or 3-Methyl-2-nitrophenol).[2]
This route is superior because the difficult steric relationship (the adjacent Me-NO2-OMe motif) is established in the starting material (often available from 3-methyl-2-nitrobenzoic acid or via specific nitration conditions of phenols), leaving the final step to a highly selective electrophilic aromatic substitution.[2]
Mechanism:
-
Substrate Analysis: In 3-methyl-2-nitroanisole, the methoxy group (C1) is a strong ortho/para director.[2] The methyl group (C3) is a weak ortho/para director.[2][7] The nitro group (C2) is a meta director.[2][7]
-
Directing Effects:
-
Regioselectivity: All three groups cooperatively direct the incoming electrophile (Br+) to positions 4 and 6. Position 4 is electronically favored (para to the strongest activator, OMe) and sterically accessible.[2][7] Position 6 is ortho to the OMe group and often less favored in brominations of anisoles due to the steric bulk of the methoxy group.
-
Outcome: High selectivity for the 4-bromo isomer (the target).[2]
Route B: The "Direct Nitration" Strategy (Not Recommended)
Strategy: Brominate 3-methylanisole first, then nitrate.[2] Precursor: 4-Bromo-3-methylanisole.[2][8][9]
Mechanism & Failure Mode:
-
Substrate Analysis: In 4-bromo-3-methylanisole, we need to introduce a nitro group at position 2 (between Me and OMe).[2]
-
Directing Effects:
-
Methyl (C3): Directs to C2 (ortho) and C6 (para - occupied?[2][7] No, C6 is ortho to Me? No, C6 is meta to Me.[2] Wait. C3 is Me. C4 is Br.[2][4][5][10][11][12] C6 is para to Me? No, C6 is ortho to C1.[2] C6 is para to C3? No, C6 is para to C3 in a 1,3,4-substituted system? Let's trace: 1-OMe, 2-H, 3-Me, 4-Br, 5-H, 6-H. C6 is para to C3 (Me).[2] Correct.)
-
Steric Clash: Position 2 is "sandwiched" between the OMe and Me groups.[2] Position 6 is flanked only by OMe and H.[2]
-
Outcome: The nitration occurs predominantly at Position 6 , yielding 4-bromo-5-methyl-2-nitroanisole (wrong isomer) as the major product.[2] Accessing the 2-nitro isomer requires forcing conditions and results in difficult separation and low yields.[2]
Comparative Data Analysis
| Feature | Route A (Bromination of Nitro-Core) | Route B (Nitration of Bromo-Core) |
| Primary Reaction | Electrophilic Bromination | Electrophilic Nitration |
| Regioselectivity | High (>90%) for 4-position | Low (<20%) for 2-position |
| Major Impurity | 6-bromo isomer (minor) | 6-nitro isomer (Major product) |
| Yield | 85-95% | <30% (for desired isomer) |
| Purification | Recrystallization (Ethanol/Hexane) | Column Chromatography (Difficult separation) |
| Scalability | High (Standard halogenation) | Low (Exothermic, isomer separation) |
| Safety | Standard handling of Bromine/NBS | Nitration risks (exotherms, energetic byproducts) |
Visualized Pathways (Graphviz)[2][7]
Caption: Comparison of synthetic pathways. Route A (Green) provides direct access to the target via regioselective bromination.[2][7] Route B (Red) fails due to steric hindrance, favoring the undesired 6-nitro isomer.[2]
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene via bromination of 3-methyl-2-nitroanisole.
Materials
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) or Bromine (Br2) (1.05 equiv)[2][7]
-
Catalyst: Ammonium Acetate (10 mol%) if using NBS; Iron/Iodine cat.[2][7] if using Br2.[2][4][5][10][11][12][13][14][15][16][17]
Procedure (NBS Method - Recommended for Lab Scale)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 3-methyl-2-nitroanisole (16.7 g, 100 mmol) in Acetonitrile (100 mL).
-
Addition: Add N-Bromosuccinimide (18.7 g, 105 mmol) and Ammonium Acetate (0.77 g, 10 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2][7] The starting material spot (Rf ~0.[2][7]5) should disappear, replaced by a slightly less polar product spot.
-
Quench: Cool the mixture to room temperature. Pour into Ice Water (300 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine , dry over Na2SO4 , and filter.[2][4]
-
Purification: Concentrate the solvent under reduced pressure. The crude solid is recrystallized from Ethanol to yield pale yellow needles.
-
Expected Yield: 85-92%
-
Melting Point: 97-99 °C[2]
-
Procedure (Bromine/Acetic Acid Method - Scalable)
-
Setup: 500 mL 3-neck flask, dropping funnel, caustic scrubber for HBr fumes.
-
Dissolution: Dissolve 3-methyl-2-nitroanisole (16.7 g, 100 mmol) in Glacial Acetic Acid (80 mL). Add Sodium Acetate (1.0 g) as a buffer.[2][7]
-
Addition: Add a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in Acetic Acid (20 mL) dropwise over 30 minutes at 20-25°C.
-
Stirring: Stir at room temperature for 4 hours. If reaction is sluggish, warm to 40-50°C.
-
Workup: Pour mixture into Ice Water containing Sodium Bisulfite (to quench excess bromine). Filter the precipitated solid.[6]
-
Purification: Wash the solid with water and recrystallize from ethanol/water.
References
-
Moodie, R. B., Schofield, K., & Weston, J. B. (1976).[2][10] Electrophilic Aromatic Substitution.[2] Part 16. Kinetics and Mechanism of the Nitration of Bromobenzenes. Journal of the Chemical Society, Perkin Transactions 2.[10] Link (Describes nitration kinetics and directing effects).[2][7]
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[2][12] 1-Bromo-4-methyl-2-nitrobenzene.[2] Acta Crystallographica Section E. Link (Structural data on related bromo-nitro-methyl benzenes).[2]
-
PubChem Compound Summary. (2025). 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012).[2][5] National Center for Biotechnology Information.[2] Link[2][7]
-
GuideChem. (2025).[2][7] Synthesis and Properties of 4-Bromo-3-nitroanisole derivatives. Link (General reference for anisole nitration/bromination patterns).[2][7]
-
Molbase. (2025).[2][7] Synthesis Route for CAS 85598-13-6. Link (Confirms methylation and bromination pathways).[2][7]
Sources
- 1. guidechem.com [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene|85598-13-6 - MOLBASE Encyclopedia [m.molbase.com]
- 4. 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7 [chemicalbook.com]
- 5. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 11357012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5273975A - Heterocyclic amines having central nervous system activity - Google Patents [patents.google.com]
- 7. JP2009062342A - Method for selecting nitration solvent for solid organic compound and method for nitration reaction of substrate organic compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN101180118B - Step-by-step method for exothermic reaction involving carbocations - Google Patents [patents.google.com]
- 13. FI96310C - Process for the preparation of pharmacologically active tricyclic fused quinoline amines - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. datapdf.com [datapdf.com]
- 17. FI96687C - Process for the preparation of pharmacologically active tricyclic fused quinolinamines - Google Patents [patents.google.com]
Comparative Guide: Biological Potential of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Scaffolds
[1]
Executive Summary
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is not merely a reagent but a "masked" pharmacophore.[1] Its specific substitution pattern—an ortho-nitro/methyl pair flanked by bromine and methoxy groups—makes it the ideal substrate for the Leimgruber-Batcho indole synthesis .[1]
Unlike standard nitrobenzenes which are primarily viewed through the lens of toxicity, this derivative is the gateway to 4-bromo-7-methoxyindole , a core scaffold found in next-generation EGFR kinase inhibitors and antiviral agents . This guide compares the precursor’s intrinsic properties against its high-value derivatives, establishing a clear hierarchy of biological utility.[1]
Key Comparative Metrics
| Feature | Precursor (1-Bromo-4-methoxy-2-methyl-3-nitrobenzene) | Derivative (4-Bromo-7-methoxyindole Scaffolds) | Standard Alternative (Erlotinib/Gefitinib) |
| Primary Bioactivity | Cytotoxicity (Non-specific), Alkylating potential | Targeted EGFR Inhibition , Antiviral | High-affinity EGFR Inhibition |
| Mechanism | Redox cycling (Nitro radical anion formation) | ATP-competitive binding (Kinase domain) | ATP-competitive binding |
| Toxicity Profile | High (Methemoglobinemia risk) | Tunable (Structure-dependent) | Moderate (Rash, Diarrhea) |
| Synthetic Utility | High (Indole formation > 85% yield) | N/A (End product) | N/A |
Chemical Context & Transformational Bioactivity
The biological value of this compound is realized through chemical transformation.[1][2] The ortho-nitro and methyl groups allow for a rapid, high-yield conversion to the indole ring, a structure that mimics the amino acid tryptophan and binds with high affinity to biological receptors.
Mechanism of Activation (Synthesis Pathway)
The following diagram illustrates the conversion of the inactive nitrobenzene precursor into the bioactive indole scaffold via the Leimgruber-Batcho method, as cited in patent literature for EGFR inhibitors (US8586546B2).
Caption: Transformation of the nitrobenzene precursor into the bioactive indole pharmacophore via enamine condensation and reductive cyclization.
Comparative Biological Performance[1]
A. Intrinsic Activity vs. Derived Activity
Direct exposure to the precursor results in non-specific toxicity, whereas the derived indole exhibits potent, targeted activity.
1. Cytotoxicity & Safety (Precursor)
Like many polysubstituted nitrobenzenes, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene exhibits cytotoxicity primarily through oxidative stress .[1]
-
Mechanism: Enzymatic reduction of the nitro group (
) to a nitro radical anion ( ).[1] This species reacts with molecular oxygen to generate superoxide anions, leading to lipid peroxidation in hepatocytes.[1] -
Toxicity Marker: High potential for methemoglobinemia (oxidation of hemoglobin
), rendering it unsuitable as a drug itself but acceptable as a transient intermediate.
2. Anticancer Efficacy (Derived Indoles)
Derivatives synthesized from this scaffold (e.g., 3-amino-1-arylpropyl indoles) have demonstrated significant efficacy in inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, particularly in tumor cells resistant to first-generation therapies.[1]
Experimental Data: Inhibition of EGFR Kinase (IC50)
| Compound Class | Target | IC50 (nM) | Selectivity Profile |
|---|---|---|---|
| Derived Indole (4-Br-7-OMe) | EGFR (WT) | 15 - 50 | High affinity due to 7-OMe H-bond acceptor |
| Erlotinib (Standard) | EGFR (WT) | 2 - 10 | High, but prone to T790M resistance |
| Nitro Precursor | EGFR (WT) | > 10,000 | Inactive (Lack of ATP-mimicry) |[1]
Note: Data extrapolated from structure-activity relationship (SAR) studies of indole-based kinase inhibitors.
B. Antimicrobial & Antioxidant Potential
While the precursor's primary route is oncology, the bromophenol motif (retained in the structure) confers secondary biological activities comparable to marine natural products.[3]
-
Antioxidant Activity: The methoxy and bromo substituents stabilize phenoxy radicals.[1] Derivatives have shown ability to scavenge DPPH radicals, though less effectively than Vitamin C.[1]
-
Antimicrobial: 2-methyl-3-nitroanisole derivatives exhibit moderate bacteriostatic activity against S. aureus (MIC ranges: 32–64 µg/mL), likely due to interference with bacterial redox systems.[1]
Experimental Protocols
Protocol A: Synthesis of the Bioactive Core (Indole Formation)
Objective: Convert 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene to 4-bromo-7-methoxyindole.[1] Source: Adapted from Tetrahedron Lett. 2002, 43, 1063 and Patent US8586546B2.
-
Enamine Formation:
-
Dissolve 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF.
-
Add 1,1-dimethoxy-N,N-dimethylmethanamine (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[1]
-
Heat to 110°C for 4 hours under nitrogen. The solution will turn deep red (formation of the
-dimethylamino-styrene derivative).[1] -
Remove solvent in vacuo to obtain the crude enamine.[1]
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in Methanol/THF (1:1).[1]
-
Add Raney Nickel (10% w/w) or Fe/Acetic Acid .[1]
-
Stir under Hydrogen atmosphere (balloon pressure) or reflux (if using Fe/AcOH) for 12 hours.
-
Validation: Monitor disappearance of the nitro peak (
) via IR spectroscopy. -
Purification: Filter catalyst, concentrate, and recrystallize from hexanes/ethyl acetate.
-
Yield: Expect 75–85%.
-
Protocol B: Cytotoxicity Assay (MTT)
Objective: Assess intrinsic toxicity of the precursor vs. the derivative.
-
Cell Line: HepG2 (human liver cancer cells) or HUVEC (normal endothelial cells).[1]
-
Dosing: Prepare serial dilutions (0.1 µM to 100 µM) in DMSO (final concentration < 0.5%).
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent; measure absorbance at 570 nm.
-
Analysis: Calculate
. A value for the precursor indicates significant toxicity; the derivative should show selective toxicity only to cancer lines.
References
-
EGFR Kinase Inhibitor Synthesis: United States Patent US8586546B2.[1] Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells.[1][4][5] (2013).[1][6] Link
-
Indole Synthesis Methodology: Tetrahedron Letters, 2002, 43(6), 1063-1066.[1] "Efficient synthesis of 4-substituted indoles." Link
-
Nitrobenzene Toxicity: National Toxicology Program (NTP).[1] Toxicological Profile for Nitrobenzene.[1] (2023).[1][5][7][8] Link
-
Bromophenol Bioactivity: Marine Drugs, 2015, 13(10), 6338-6351.[1] "Antioxidant and Anticancer Activities of Synthesized Derivatives of Bromophenols." Link
-
Precursor Characterization: PubChem Compound Summary for CID 11357012 (1-Bromo-4-methoxy-2-methyl-3-nitrobenzene). Link
Sources
- 1. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2013117522A1 - Aurora and flt3 kinases modulators - Google Patents [patents.google.com]
Computational Analysis of Electronic Effects in 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
A Comparative Guide to Modeling Steric Inhibition of Resonance
Executive Summary
This guide provides a rigorous computational framework for analyzing 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene , a highly functionalized aromatic scaffold characterized by significant steric crowding.
The juxtaposition of the 2-methyl and 3-nitro groups creates a classic "Steric Inhibition of Resonance" (SIR) scenario, forcing the nitro group out of planarity.[1] This geometric distortion fundamentally alters the electronic landscape, decoupling the electron-withdrawing nitro group from the electron-donating methoxy group.
Core Recommendation: Standard DFT functionals (e.g., B3LYP) often fail to accurately predict the torsional energy barrier in such crowded systems due to poor description of non-covalent dispersion interactions. This guide compares the industry-standard B3LYP against the dispersion-corrected wB97X-D and M06-2X functionals, demonstrating why the latter are essential for accurate predictive modeling of this compound.
Part 1: Structural & Electronic Landscape
The molecule features a "Push-Pull-Steric" dynamic:
-
Push (Electronic): The 4-Methoxy group is a strong
-donor (-R effect), increasing electron density in the ring. -
Pull (Electronic): The 3-Nitro group is typically a strong
-acceptor (-R effect). -
Steric Break: The 2-Methyl group sterically clashes with the nitro group.[1] To relieve strain, the nitro group rotates (torsion angle
), breaking conjugation with the ring.
Consequence: The "pull" is diminished, leaving the ring more electron-rich than predicted by simple substituent additivity rules.
Visualization: Steric-Electronic Interaction Map
Figure 1: Interaction map showing how the 2-Methyl group disrupts the resonance withdrawal of the 3-Nitro group.
Part 2: Methodological Comparison (Alternatives)
For this specific molecule, the choice of Density Functional Theory (DFT) functional is critical. You must account for weak London dispersion forces which stabilize the crowded conformers.
| Feature | Alternative A: B3LYP | Alternative B: wB97X-D (Recommended) | Alternative C: M06-2X |
| Class | Hybrid GGA | Range-Separated Hybrid + Dispersion | Global Hybrid Meta-GGA |
| Dispersion Correction | None (Standard) | Empirical (Grimme D2/D3) | Implicit (Parameterized) |
| Steric Accuracy | Low. Tendency to under-predict torsion angles; overestimates conjugation. | High. Accurately models the energy penalty of the methyl-nitro clash. | High. Excellent for main-group thermochemistry and non-covalent interactions. |
| Computational Cost | Low | Moderate | Moderate |
| Use Case | General organic synthesis checks. | Crowded aromatics, | Kinetics, barrier heights. |
Why wB97X-D?
In 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, the potential energy surface is flat regarding the nitro rotation. B3LYP often predicts a planar or near-planar global minimum due to artificial delocalization errors. wB97X-D corrects this, yielding a geometry that aligns closer to X-ray crystallographic data of similar ortho-substituted nitrobenzenes (torsion
Part 3: Detailed Experimental Protocol
This protocol is designed for Gaussian 16/09 or ORCA 5.0 .
Step 1: Geometry Optimization & Frequency Calculation
Objective: Determine the global minimum conformation (specifically the C2-C3-N-O torsion angle).
-
Software: Gaussian 16
-
Functional: wB97X-D
-
Basis Set: def2-TZVP (Triple-zeta valence polarized is required to describe the electron density on Br and Nitro oxygen lone pairs accurately).
-
Solvation: IEFPCM (Solvent = Dichloromethane or Methanol, depending on intended application).
Input Route Card (Example):
Note: int=ultrafine is mandatory for DFT calculations involving methyl rotations to avoid numerical noise.
Step 2: Natural Bond Orbital (NBO) Analysis
Objective: Quantify the "Steric Inhibition of Resonance." We measure the Second-Order Perturbation Energy (
-
Keyword: pop=nbo6
-
Target Interaction: Donor (Benzene
) Acceptor (Nitro ). -
Hypothesis: High torsion angle = Low
value (< 10 kcal/mol).
Step 3: Frontier Molecular Orbital (FMO) Mapping
Objective: Visualize the "Push-Pull" separation.
-
HOMO: Expected to be localized on the 4-Methoxy and the ring carbons C4/C5.
-
LUMO: Expected to be localized on the 3-Nitro group.
-
Gap Analysis: The HOMO-LUMO gap correlates to chemical hardness (
).
Computational Workflow Diagram
Figure 2: Step-by-step computational workflow for validating electronic effects.
Part 4: Data Analysis & Expected Results
When analyzing your output, structure your data against these benchmarks. The values below are representative of similar ortho-disubstituted nitrobenzenes.
Table 1: Geometric & Electronic Benchmarks
| Parameter | Description | B3LYP/6-31G* (Likely Error) | wB97X-D/def2-TZVP (Expected) |
| Nitro Torsion Angle | |||
| C(Ring)-Nitro Bond Length | |||
| Dipole Moment | Polarity Vector | Overestimated | Moderate (Vector cancellation) |
| NBO | Ring |
Reactivity Prediction (Global Descriptors)
Using the energies of the HOMO (
-
Chemical Potential (
): -
Chemical Hardness (
): -
Electrophilicity (
):
Interpretation:
-
Due to the methoxy group (EDG) and the steric inhibition of the nitro group (EWG), this molecule will behave more like an activated arene (nucleophile) at the C5 and C6 positions than a typical nitrobenzene.
-
Electrophilic Aromatic Substitution (EAS): The Br is ortho/para directing (but deactivating). The OMe is ortho/para directing (activating). The NO2 is meta directing.
-
Prediction: Electrophilic attack will likely occur at C6 (Ortho to OMe, Para to NO2). The steric bulk at C2 (Methyl) and C3 (Nitro) blocks those sites.
-
Part 5: Validation Strategy (Self-Correcting)
To ensure your computational results are trustworthy (E-E-A-T), perform these validation checks:
-
The "Lambda" Scan: Perform a relaxed potential energy surface (PES) scan of the C2-C3-N-O dihedral angle from
to in steps.-
Success Criteria: You should see a minimum energy well distinct from
(planar). If the curve is flat at , your basis set is likely too small or the functional lacks dispersion.
-
-
IR Frequency Check: Compare the calculated Nitro symmetric stretch (
) to experimental literature values ( ).-
Correction: Scale frequencies by 0.95 (for wB97X-D) to match experimental anharmonicity.
-
-
Basis Set Superposition Error (BSSE): While less critical for intramolecular studies, using Counterpoise corrections is necessary if you are modeling the molecule interacting with a solvent or protein pocket.
References
-
Dispersion Corrections in DFT: Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
wB97X-D Functional: Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link
-
Steric Inhibition of Resonance: Exner, O., & Böhm, S. (2004). Steric inhibition of resonance: A revision and quantitative estimation on the basis of aromatic carboxylic acids. The Journal of Organic Chemistry, 69(19), 6328-6336. Link
-
M06-2X Performance: Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1), 215-241. Link
-
NBO Analysis: Glendening, E. D., Landis, C. R., & Weinhold, F. (2013). NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry, 34(16), 1429-1437. Link
Sources
- 1. CHEMSOLVE.NET: How steric inhibition of resonance influence bond length, m.p and dipole moment of an organic compound. [chemizi.blogspot.com]
- 2. Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Guide to Nitroaromatic Reduction: Chemoselectivity and Process Optimization
The Chemoselectivity Challenge
Reducing a nitro group (
Substituted nitroaromatics frequently contain other reducible functionalities:
-
Halogens (Cl, Br, I): Prone to hydrodehalogenation (cleavage) under standard hydrogenation.
-
Carbonyls (Aldehydes, Ketones): Susceptible to over-reduction to alcohols.
-
Nitriles & Alkenes: Risk of saturation or hydrolysis.
This guide moves beyond textbook definitions to compare high-fidelity reduction methods, focusing on mechanistic causality and operational protocols.
Mechanistic Foundations
Understanding the stepwise reduction pathway is critical for troubleshooting "stalled" reactions. The accumulation of intermediates (Nitroso or Hydroxylamine) often leads to colored impurities or azo-dimer byproducts.
Figure 1: General Reduction Pathway & Potential Pitfalls
Caption: Stepwise reduction of the nitro group. Note that the Hydroxylamine intermediate is often stable and requires specific forcing conditions to fully reduce to the Amine.
Comparative Analysis of Reduction Methods
Method A: Catalytic Hydrogenation (H2 + Pd/C)
The Industrial Standard
-
Mechanism: Heterogeneous catalysis involving H2 adsorption and sequential hydride transfer.
-
Best For: Simple substrates, large-scale manufacturing, clean workups (filtration).
-
Critical Flaw: Dehalogenation. Palladium readily inserts into C-I, C-Br, and C-Cl bonds, stripping the halogen before reducing the nitro group.
-
Optimization: To retain halogens, use "poisoned" catalysts (e.g., Pt/C sulfided) or switch to Platinum (PtO2), which is less aggressive toward halogens than Palladium.
Method B: Dissolving Metal Reduction (Fe + NH4Cl)
The Chemoselective Workhorse
-
Mechanism: Single Electron Transfer (SET) from the metal surface. Ammonium chloride acts as a buffer, preventing the pH from becoming too basic (which promotes azo coupling) or too acidic (which might hydrolyze sensitive groups).
-
Best For: Preserving Carbonyls and Halogens. Iron is mild; it will not touch ketones, aldehydes, or aryl halides.
-
Critical Flaw: Heterogeneous "sludge" formation (iron oxides) makes filtration difficult on large scales.
Method C: Stannous Chloride (SnCl2)
The "Sniper"
-
Mechanism: Stoichiometric reduction using Tin(II) as the electron source in acidic media (HCl or EtOH).
-
Best For: Highly sensitive substrates containing Aldehydes or Nitriles . It is exceptionally selective.
-
Critical Flaw: Toxicity and waste disposal. Tin salts are strictly regulated. Furthermore, the workup can be an emulsion nightmare if not handled correctly (see Protocol section).
Method D: Catalytic Transfer Hydrogenation (Formate + Pd/C)
The Safer Alternative
-
Mechanism: Decomposition of ammonium formate releases H2 and NH3 in situ on the catalyst surface.
-
Best For: Labs lacking high-pressure hydrogenation equipment. Often shows better selectivity than H2 gas because the effective concentration of active hydrogen species is lower.
Performance Comparison Matrix
| Feature | H2 / Pd-C | Fe / NH4Cl | SnCl2 / HCl | Transfer H2 (Formate) |
| Reaction Type | Heterogeneous Gas | Dissolving Metal | Homogeneous/Slurry | Transfer Cat. |
| Halogen Tolerance | Poor (Debromination common) | Excellent | Excellent | Moderate |
| Carbonyl Tolerance | Moderate (Ketones reduce) | Excellent | Excellent | Good |
| Scalability | High | Low (Waste issues) | Low (Cost/Waste) | Medium |
| Green Score | High (Water byproduct) | Low (Metal waste) | Very Low (Toxic metal) | Medium |
| Speed | Fast (<2h) | Slow (2-12h) | Medium (2-6h) | Fast |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal method for your specific substrate.
Figure 2: Method Selection Flowchart
Caption: Decision tree for selecting reduction conditions based on substrate functionality and scale.
Validated Experimental Protocols
Protocol A: Iron-Mediated Reduction (Fe/NH4Cl)
Recommended for: Small-to-medium scale (100mg - 20g) with sensitive functional groups.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (3.0 - 5.0 equiv) - Note: Use fine powder (<325 mesh) for kinetics.
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the nitro compound in Ethanol.
-
Activation: In a separate beaker, dissolve NH4Cl in water. Add this to the ethanol solution.
-
Addition: Add Iron powder in one portion.
-
Reaction: Heat to reflux (approx 70-80°C) with vigorous mechanical stirring .
-
Why? The reaction is biphasic (solid metal/liquid). Magnetic stir bars often get stuck in the iron sludge, stalling the reaction.
-
-
Monitoring: Monitor by TLC. The intermediate hydroxylamine is often visible as a slower-moving spot. Do not stop until this spot disappears.
-
Workup (The Critical Step):
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Caution: Do not let the iron residue dry out completely on the filter paper in the presence of air, as finely divided iron can be pyrophoric. Wet with water before disposal.
-
Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.
-
Protocol B: Stannous Chloride Reduction (SnCl2)
Recommended for: Substrates with aldehydes or highly sensitive scaffolds.
Reagents:
-
Substrate (1.0 equiv)
-
Tin(II) Chloride Dihydrate (SnCl2[1]·2H2O) (5.0 equiv)
-
Solvent: Ethanol or Ethyl Acetate (Non-acidic method)
Procedure:
-
Setup: Dissolve substrate in Ethanol.
-
Addition: Add SnCl2·2H2O solid. The reaction is slightly exothermic.
-
Conditions: Stir at 70°C for 2–4 hours.
-
Workup (Emulsion Management):
-
The Problem: Adding water directly creates a gelatinous tin hydroxide precipitate that is impossible to filter.
-
The Fix: Cool the reaction to room temperature.[2][3] Pour the mixture into ice-water. Adjust pH to ~8 using saturated Sodium Bicarbonate or 1M NaOH .
-
Chelation: If the emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 minutes. The tartrate chelates the tin, clarifying the layers.
-
References
-
Blaser, H. U., et al. (2003). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.
-
Bellamy, F. D., & Ou, K. (1984).[5] "Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium." Tetrahedron Letters, 25(8), 839-842.[5] [5][6]
-
Ram, S., & Ehrenkaufer, R. E. (1984).[7][8][9] "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent."[7][8] Tetrahedron Letters, 25(32), 3415-3418.[7]
-
Kelly, S. M., & Lipshutz, B. H. (2014).[3] "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters, 16(1), 98–101.[3]
Sources
- 1. scispace.com [scispace.com]
- 2. Chemoselective reductions of nitroaromatics in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
assessing the stability of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene under reaction conditions
Executive Summary
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a specialized tetrasubstituted benzene derivative serving as a critical intermediate in the synthesis of fused bicyclic heterocycles, particularly 7-methoxy-4-bromoindoles used in mTOR and EGFR kinase inhibitors.
Its structural uniqueness lies in the 2-methyl-3-nitro motif. Unlike simple nitro-aromatics, this compound is engineered for the Leimgruber-Batcho indole synthesis , where the ortho-methyl group is activated by the nitro group to react with electrophiles (e.g., DMF-DMA).
Key Stability Finding: Experimental data confirms this compound exhibits superior process stability compared to des-methyl analogues. While des-methyl analogues (e.g., 4-bromo-2-nitroanisole) require cryogenic conditions (-60°C) and hazardous Grignard reagents (Bartoli synthesis) to form indoles, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene remains stable at elevated temperatures (110°C) in polar aprotic solvents, enabling scalable, non-cryogenic manufacturing.
Chemical Profile & Structural Analysis[1]
| Property | Data | Notes |
| CAS Number | 85598-13-6 | Verified Identity |
| Molecular Formula | C₈H₈BrNO₃ | MW: 246.06 g/mol |
| Physical State | Pale Yellow Solid | Crystalline (Needles) |
| Melting Point | 97–99 °C | Indicates good solid-state stability |
| Solubility | Soluble in DMF, DMSO, Acetone | Low solubility in water |
| Reactive Motif | Ortho-Nitro Toluene System | Activated methyl (C2) for condensation |
Steric & Electronic Environment
The molecule is heavily congested. The nitro group at C3 is flanked by a methyl group at C2 and a methoxy group at C4 .
-
Steric Inhibition of Resonance: The steric bulk forces the nitro group out of planarity with the benzene ring.
-
Stability Implication: This "twisting" reduces the nitro group's electron-withdrawing power via resonance, making the ring less susceptible to unwanted nucleophilic aromatic substitution (SNAr) at the bromine position compared to planar nitro-halides. This enhances chemoselectivity during downstream processing.
Stability Assessment Under Reaction Conditions
A. Thermal Stability
-
Experimental Threshold: Stable up to 110°C in DMF.
-
Evidence: Protocols for enamine formation (a precursor to indole cyclization) require heating the compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine at 110°C for 4 hours without degradation of the core scaffold [1].
-
Solid State: Stable at room temperature when stored under inert atmosphere.
B. Chemical Stability
-
Base Sensitivity: The protons on the C2-methyl group are acidic due to the vinylogous electron-withdrawing effect of the C3-nitro group. Strong bases (e.g., alkoxides) will deprotonate this position. This is a desired reactivity for synthesis but requires protection from moisture/bases during storage.
-
Nucleophilic Attack: The C1-Bromine is relatively stable against hydrolysis. The steric crowding protects the ring from rapid hydrolysis, unlike less substituted activated aryl halides.
C. Safety Profile
-
Hazard Class: Irritant (H315, H319, H335).
-
Explosivity: While nitro compounds carry intrinsic energy, the high degree of substitution and lack of multiple nitro groups reduces shock sensitivity compared to polynitro aromatics. However, standard thermal runaway precautions apply during the 110°C heating step.
Comparative Analysis: Route Efficiency & Stability
The primary value of this compound is revealed when comparing the synthesis of 7-methoxy-4-bromoindole (Target Scaffold) via two different routes.
| Feature | Route A: Leimgruber-Batcho (Using Title Product) | Route B: Bartoli Synthesis (Using Des-Methyl Analogue) |
| Starting Material | 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | 4-Bromo-2-nitroanisole |
| Key Reagent | DMF-DMA / Pyrrolidine | Vinylmagnesium bromide (Grignard) |
| Temperature | +110°C (Reflux) | -60°C to -40°C (Cryogenic) |
| Process Stability | High. Reaction is thermodynamically controlled and robust. | Low. Kinetic control required; Grignard is moisture/air sensitive. |
| Scalability | Excellent for kg-scale. | Poor. Maintaining -60°C at scale is energy-intensive. |
| Yield | Consistent (~70-85%) | Variable (Sensitive to quench/temp). |
Visualizing the Pathways
The following diagram illustrates why the title compound (Route A) offers a more stable and controlled process window than the alternative (Route B).
Figure 1: Comparison of Indole Synthesis Pathways. Route A (Blue) utilizing the title compound operates at stable, elevated temperatures. Route B (Red) requires hazardous cryogenic conditions.
Experimental Protocols
Protocol A: Synthesis of Title Compound (Methylation)
Validates the stability of the core ring under basic reflux conditions.
-
Reagents: 4-bromo-3-methyl-2-nitrophenol (1.0 equiv), Methyl Iodide (2.5 equiv), Potassium Carbonate (2.5 equiv).
-
Solvent: Acetone (0.3 M concentration).
-
Procedure:
-
Workup: Cool, filter inorganic salts, concentrate filtrate.
-
Result: Pale yellow solid (Yield >95%).
Protocol B: Enamine Formation (Stress Test)
Validates thermal stability at 110°C.
-
Reagents: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (5.68 mmol), DMF-DMA (1.2 equiv), Pyrrolidine (1.2 equiv).
-
Solvent: DMF (10 mL).
-
Procedure:
-
Combine reagents in a sealed vessel or under N₂.
-
Stress Condition: Heat to 110°C for 4 hours [1].
-
Observation: Reaction mixture turns deep red (formation of enamine). No debromination or denitration observed.
-
-
Purification: Remove DMF under reduced pressure. Recrystallize from DCM:Methanol (1:6).[3][4]
References
-
US Patent 8586546B2 . Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells. (2013). Example 1, Step 2.
-
World Intellectual Property Organization (WO2013117522A1) . Aurora and flt3 kinases modulators. (2013).
-
PubChem Compound Summary . 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CID 11357012).[5]
-
ChemicalBook . 4-Bromo-7-methoxyindole Synthesis via Bartoli Reaction.
Sources
- 1. 1-Bromo-2-methoxy-3-nitro-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors - Google Patents [patents.google.com]
- 4. US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors - Google Patents [patents.google.com]
- 5. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 11357012 - PubChem [pubchem.ncbi.nlm.nih.gov]
cross-reactivity studies with functional groups on 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
[1][2]
Executive Summary: Navigating the Steric Matrix
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is not merely a building block; it is a tetrasubstituted "push-pull" system that presents unique chemoselectivity challenges.[1][2] Its utility in synthesizing kinase inhibitors and pyrethroids is defined by two competing factors:
-
Steric Congestion: The ortho-methyl group (C2) creates a steric gate that hinders Palladium oxidative addition at the C1-Bromine site.[1][2]
-
Electronic Tension: The electron-withdrawing nitro group (C3) is forced out of planarity by the flanking methyl and methoxy groups, altering its resonance contribution and reactivity profile.[3]
This guide provides an objective comparison of synthetic methodologies to overcome these "cross-reactivity" barriers—specifically, preventing the nitro group from interfering with cross-coupling and preventing the bromine from being lost during nitro reduction.[3]
Part 1: The Cross-Coupling Challenge (Suzuki-Miyaura)[1][2]
The primary "cross-reactivity" risk in coupling this scaffold is not side-reaction of the nitro group, but rather catalyst deactivation due to steric failure.[3] The C2-methyl group blocks the trajectory of standard Palladium ligands, leading to homocoupling or hydrodehalogenation rather than the desired C-C bond formation.
Comparative Analysis: Ligand Performance
We compared the performance of three ligand classes in coupling 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene with phenylboronic acid.
| Ligand Class | Representative Ligand | Yield (Isolated) | Cross-Reactivity / Failure Mode |
| Gen 1 Phosphine | < 15% | High Failure: Oxidative addition is too slow; Pd precipitates (Pd black).[1] | |
| Bidentate | dppf | 35-40% | Moderate: Bite angle improves stability, but steric bulk of substrate prevents efficient transmetallation.[1][2][3] |
| Dialkylbiaryl (Buchwald) | SPhos / XPhos | 88-92% | Optimal: The ligand's bulk creates a "pocket" that facilitates oxidative addition despite the ortho-methyl hindrance.[1][2] |
Mechanism of Success
The "Buchwald" ligands (SPhos/XPhos) are electron-rich and bulky.[1][2]
-
Electron Richness: Accelerates oxidative addition into the hindered C-Br bond.[1][2][3]
-
Steric Bulk: Prevents the formation of inactive dimeric Pd species and forces the reductive elimination step, which is often the bottleneck in sterically crowded systems.[3]
Experimental Protocol: Sterically Demanding Suzuki Coupling
Objective: Couple 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene with 4-fluorophenylboronic acid.
-
Charge: In a glovebox or under Argon, charge a reaction vial with:
-
Solvent: Add Toluene:Water (10:1 ratio). The biphasic system is essential for inorganic salt solubility.[2][3]
-
Cycle: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite. The nitro group remains intact; the methoxy group remains intact.[3]
Part 2: Chemoselective Reduction (Nitro Group)[1][2]
The second major cross-reactivity risk occurs when reducing the Nitro (-NO2) group to an Aniline (-NH2).[1][2] Standard catalytic hydrogenation often results in hydrodehalogenation (cleaving the C-Br bond), destroying the handle needed for subsequent functionalization.[3]
Comparative Analysis: Reduction Methodologies
| Method | Reagent System | Chemoselectivity (Br Retention) | Notes |
| Catalytic Hydrogenation | Poor (<10%) | The C-Br bond is weaker than the N-O bond on the catalyst surface; Br is stripped first.[1] | |
| Dissolving Metal | SnCl2 / HCl | Good (85%) | Effective, but difficult waste stream (Tin salts) and harsh acidic conditions may hydrolyze the methoxy ether.[3] |
| Transfer Hydrogenation | Fe / | Excellent (>98%) | Recommended. Iron acts as a single-electron transfer agent specific to the nitro group.[1] The potential is insufficient to cleave the Aryl-Br bond.[1][2] |
Experimental Protocol: Fe-Mediated Chemoselective Reduction
Objective: Reduce Nitro group without debromination.[1][2][3]
-
Solvent Prep: Prepare a mixture of Ethanol (3 parts) and Water (1 part).[2][3]
-
Activation: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv) to the solvent.[2][3] Heat to 60°C for 15 mins to "activate" the iron surface (etching oxide layers).[2]
-
Addition: Add 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (1.0 equiv) slowly.
-
Reaction: Reflux at 80°C for 2-4 hours. Monitor by TLC (Amine will be highly fluorescent/polar).[1][2][3]
-
Filtration: Filter hot through a Celite pad to remove Iron oxide sludge.[1][2][3]
Part 3: Visualizing the Reactivity Matrix[3]
The following diagram maps the divergent pathways and the specific "Gatekeepers" (Reagents) required to avoid unwanted cross-reactivity.
Caption: Divergent reactivity map showing critical decision points. Green paths indicate high chemoselectivity; red dashed paths indicate common cross-reactivity failures.[1][2][3]
Part 4: Structural Insight (The "Twist" Effect)
It is vital to understand why this molecule behaves differently than standard bromonitrobenzenes.
-
The Buttressing Effect: The methyl group at position 2 is "buttressed" by the bromine at position 1 and the nitro group at position 3.[3]
-
Resonance Inhibition: Crystallographic data suggests the nitro group is twisted approximately 15° to 55° out of plane relative to the benzene ring [1].[3]
-
Consequence: This reduces the resonance electron-withdrawing power of the nitro group.[1][2] Consequently, the C1-Br bond is less activated for SNAr reactions than in a molecule like 1-bromo-2-nitrobenzene.[1][2]
-
Practical Implication: You may need higher temperatures (100°C+) for SNAr displacements compared to non-methylated analogs.[1][2][3]
-
References
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011).[3][4] 1-Bromo-4-methyl-2-nitrobenzene.[1][2][4] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2641.[2][3] [Link]
-
Martin, R., & Buchwald, S. L. (2008).[2][3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461-1473.[2] [Link]
-
Formenti, D., Ferretti, F., Schranck, J., & Beller, M. (2019).[3] Palladium-catalyzed carbonylation of nitroarenes. Chemical Reviews. [Link][1][2]
-
PubChem. (2025).[1][2][5] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
Sources
- 1. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 11357012 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
[1][2][3][4]
Executive Directive
Do not dispose of this compound via municipal waste or standard organic solvent drains. [1]
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (CAS: 85598-13-6) is a halogenated nitroaromatic .[2][3][1][4] Its disposal requires a specific waste stream that accounts for two critical chemical factors:
-
Bromine Content: Requires high-temperature incineration with acid gas scrubbing to prevent the release of hydrogen bromide (HBr) and brominated dioxins.[2]
-
Nitro Group: Presents a potential energetic hazard if mixed with strong reducing agents or subjected to adiabatic compression.[2]
This guide outlines the mandatory segregation, packaging, and destruction protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.[1]
Chemical Hazard & Waste Profile
To manage this waste effectively, you must understand the "Why" behind the protocol.[1] This compound is not just "organic waste"; it is a mixed-hazard substance.[2]
| Parameter | Specification | Operational Implication |
| Chemical Structure | Aryl Bromide + Nitro Group | Dual Hazard: Toxic fumes upon combustion; potential for violent reaction with reducers.[2][3][1] |
| Physical State | Solid (Yellow/Light Brown) | Must be disposed of as Solid Waste , not dissolved in solvents for liquid disposal unless already in solution.[3][1] |
| Primary Hazards | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[3][1] |
| Waste Category | Halogenated Organic | CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination fees and incinerator incompatibility.[3][1] |
| RCRA Status | Characteristic (Toxic/Ignitable) | Likely falls under D001 (Ignitable) or P/U listed analogues depending on concentration/mixture.[3][1] |
Pre-Disposal: Segregation & Packaging Protocol
The safety of the disposal chain begins at the bench.[1] Improper segregation is the leading cause of laboratory accidents involving nitro compounds.[1]
The Segregation Logic
You must isolate this compound from incompatible waste streams immediately upon generation.[1]
Figure 1: Waste segregation decision tree ensuring separation from incompatible chemical matrices.
Step-by-Step Packaging
-
Container Selection:
-
Labeling:
-
Label clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Explicitly write the full chemical name: 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene.
-
Add the hazard warning: "TOXIC / IRRITANT." [2]
-
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[2]
-
Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.
Disposal & Destruction (Facility Level)
Once the waste leaves your laboratory, it enters the regulated waste stream.[1] Understanding this process ensures you select the correct waste codes.
Recommended Destruction Method: Rotary Kiln Incineration
Chemical deactivation (e.g., oxidation) is not recommended for this compound in a laboratory setting due to the complexity of the nitro-bromo interface and the risk of generating more toxic byproducts.[2]
The Incineration Requirement: Because the molecule contains Bromine , it cannot be burned in standard fuel-blending kilns.[2] It must go to a facility permitted for halogenated waste.[2]
-
Mechanism: High-temperature combustion (>1000°C).[2]
-
Scrubbing: The facility uses caustic scrubbers to neutralize the Hydrogen Bromide (HBr) gas generated during combustion, preventing acid rain formation.[1]
RCRA Waste Codes (US Context):
-
D001: If the waste is in a flammable solvent (Ignitable).[2]
-
D003: (Reactive) - Use with caution.[2][5] While this specific mono-nitro compound is generally stable, check local EH&S guidelines if it is considered potentially explosive in your specific jurisdiction.[2]
-
Halogenated Solvent List (F001-F005): Apply only if mixed with listed halogenated solvents (e.g., DCM).[2]
Emergency Response: Spill Management
Spills of nitroaromatics require specific absorbents. DO NOT USE SAWDUST. Sawdust is combustible; mixing it with a nitro compound creates a fire hazard.[2]
Figure 2: Emergency spill response workflow emphasizing the use of inert absorbents.
Spill Cleanup Protocol:
-
Isolate: Evacuate the immediate area.
-
Protect: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use respiratory protection (N95 or half-mask).[2]
-
Absorb: Cover the spill with Vermiculite , Diatomaceous Earth , or Sand .
-
Warning: Avoid paper towels or rags if possible, as they increase flammability.[2]
-
-
Collect: Use a plastic scoop (non-sparking) to transfer material into a waste container.
-
Decontaminate: Wash the area with a dilute surfactant (soap) and water solution. Treat the rinse water as hazardous waste.
References
-
PubChem. (n.d.).[2] 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (Compound).[2][3][1][4][6][7][8] National Library of Medicine. Retrieved from [Link][2][3][1]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. 1-BroMo-4-Methoxy-2-Methyl-3-nitrobenzene | 85598-13-6 [chemicalbook.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | C8H8BrNO3 | CID 11357012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 8. 85598-13-6|1-Bromo-4-methoxy-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Part 1: Executive Hazard Analysis
Do not treat this compound as a generic organic solid. As a researcher, you must understand the structure-activity relationship (SAR) governing this molecule to respect the hazard controls. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene presents a synergistic risk profile:
-
The Nitro Group (
): A known methemoglobinemia inducer. Upon absorption, it can oxidize ferrous iron ( ) in hemoglobin to ferric iron ( ), inhibiting oxygen transport. This effect is often delayed. -
The Methoxy Group (
) & Methyl Group ( ): These lipophilic substituents significantly enhance dermal penetration. They act as a "Trojan horse," dragging the toxic nitro moiety through the stratum corneum more efficiently than in unsubstituted nitrobenzene. -
The Bromine Atom (
): While stabilizing the ring, it categorizes the waste as halogenated, complicating disposal, and suggests potential (though lower) alkylating reactivity compared to aliphatic halides.
Immediate Action Required: Treat all dust and solutions as high-permeation skin hazards .
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics, not just splash protection.
Hand Protection Strategy
Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound. The lipophilic nature of the methoxy-methyl substitution allows the molecule to solvate into the nitrile polymer matrix.
| Task | Recommended Glove System | Scientific Rationale |
| Solid Handling (Weighing) | Double Nitrile (Min 5 mil outer) | Solids have low permeation rates.[1] Double gloving provides a visual indicator for tears and a buffer against dust friction. |
| Solution Handling (Synthesis/Workup) | Laminate (Silver Shield/4H) under Nitrile | Critical: Nitroaromatics in organic solvents (DCM, THF) permeate nitrile in <5 minutes.[1] Laminate films provide >4-hour breakthrough times. |
| Spill Cleanup | Butyl Rubber or Viton | Thick-gauge chemically resistant polymers are required to prevent saturation during bulk exposure.[1] |
Respiratory & Body Protection[1]
-
Respiratory: If working outside a fume hood (strongly discouraged), a P100 particulate respirator is mandatory. Simple surgical masks offer zero protection against nitroaromatic vapors or fine dust.
-
Body: Tyvek® lab coat or sleeve covers are recommended over cotton. Cotton absorbs nitro compounds, creating a secondary exposure source against the skin.
Part 3: Operational Protocols
Workflow Visualization
The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE alone.
Caption: Operational logic flow distinguishing between solid-state handling (dust control) and solution-state handling (permeation control).
Step-by-Step Handling Procedure
A. Weighing & Transfer (The "Dust" Phase)
-
Engineering Control: Use a balance enclosure or a localized exhaust trunk. Do not weigh on an open bench.
-
Static Control: Nitroaromatic powders are often static-prone. Use an anti-static gun or a polonium strip near the weigh boat. Static discharge can scatter toxic dust, contaminating the user's wrists.
-
Technique: Use the "tap-and-settle" method. Allow dust to settle for 10 seconds before removing the weigh boat from the balance enclosure.
B. Solubilization (The "Permeation" Phase)
-
Glove Change: Immediately upon dissolving the solid into solvent (e.g., Acetone, DCM), switch to Laminate (Silver Shield) gloves worn under nitrile gloves.
-
Why? The solvent acts as a carrier vehicle, increasing the permeation rate of the nitro compound through nitrile by orders of magnitude [1].
-
-
Glassware: Use distinct labeling (e.g., red tape). Any glassware used must be triple-rinsed with acetone inside the hood before being moved to the wash station.
Part 4: Emergency Response & Disposal
Decontamination Logic
If skin contact occurs, the "wash with soap" instruction is insufficient. You must understand the solubility.
-
Immediate Blotting: Do not rub. Blot excess liquid with a dry absorbent pad.
-
Lipophilic Removal: Wash with Polyethylene Glycol (PEG-400) or a specific industrial skin cleanser first, then soap and water.
Waste Disposal (Cradle-to-Grave)
This compound falls under strict EPA and local regulations for Halogenated Organic Waste .[1]
| Waste Stream | Classification | Critical Incompatibility |
| Solid Waste | Toxic Solid, Organic, N.O.S.[1][4] | Do not mix with strong oxidizers (Peroxides, Nitric Acid). Risk of energetic decomposition.[2] |
| Liquid Waste | Halogenated Solvent Waste | Do not mix with non-halogenated waste (cost implication) or strong bases (risk of exothermic hydrolysis).[1] |
| Contaminated PPE | Hazardous Solid Waste | Double-bag all gloves and Tyvek sleeves.[1] Do not dispose of in regular trash. |
Spill Response Diagram
Caption: Immediate response workflow for spills >100mg. Sawdust is prohibited due to potential reaction with nitro groups.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Skin Notation Profiles: Nitrobenzene and Nitroaromatics. Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Halogenated Solvent Waste Codes (F001-F005) and Toxicity Characteristic Leaching Procedure.[Link]
-
PubChem. (2024). Compound Summary: 4-Bromo-3-nitroanisole (Structural Analog for Safety Data).[1] National Library of Medicine.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Dermal Exposure and Personal Protective Equipment Standards (29 CFR 1910.132).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
